3-Methoxy-1,2-thiazole-5-sulfonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-1,2-thiazole-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO3S2/c1-9-3-2-4(10-6-3)11(5,7)8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPBFOPYGWNPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Methoxy-1,2-thiazole-5-sulfonyl chloride molecular weight and formula
Technical Monograph: 3-Methoxy-1,2-thiazole-5-sulfonyl Chloride
Physicochemical Identity & Structural Analysis
Compound Identity:
-
Systematic Name: this compound[1]
-
Alternative Nomenclature: 3-Methoxyisothiazole-5-sulfonyl chloride; 3-Methoxy-5-isothiazolesulfonyl chloride.
-
CAS Registry Number: Not widely listed in public commercial catalogs (Isomeric 4-sulfonyl chloride CAS: 1803608-63-0). This compound is typically treated as a transient intermediate or custom synthesis building block.
Structural Specifications:
The molecule consists of a five-membered isothiazole ring (1,2-thiazole) characterized by a Nitrogen-Sulfur (
| Property | Value | Precision Note |
| Molecular Formula | C₄H₄ClNO₃S₂ | Confirmed by atomic summation. |
| Molecular Weight | 213.66 g/mol | Based on standard atomic weights (C: 12.011, H: 1.008, Cl: 35.45, N: 14.007, O: 15.999, S: 32.06). |
| Monoisotopic Mass | 212.932 g/mol | Useful for HRMS identification ( |
| Physical State | Solid (Predicted) | Low-melting solid or viscous oil likely, based on analogs. |
| Solubility | DCM, THF, EtOAc | Hydrolyzes rapidly in water/alcohols. |
Isomeric Distinction (Critical):
Researchers must distinguish this from 3-methoxy-1,2-thiazole-4-sulfonyl chloride . While they share the same formula (
Synthetic Logic & Manufacturing
Synthesis of 5-substituted isothiazoles requires overcoming the natural electrophilic bias of the ring. Electrophilic aromatic substitution (EAS) on isothiazoles typically occurs at the C-4 position. Therefore, direct chlorosulfonation of 3-methoxyisothiazole often yields the 4-isomer or a mixture.
To exclusively target the C-5 position, a Directed Lithiation Strategy is the authoritative method.
Mechanism: Lithiation-Sulfinylation-Oxidation
-
Lithiation: The proton at C-5 is the most acidic due to the inductive effect of the adjacent sulfur and the inherent electron-deficiency of the azole ring. Treatment with n-butyllithium (n-BuLi) at low temperature generates the 5-lithio species.
-
Sulfinylation: Quenching the carbanion with sulfur dioxide (
) yields the lithium sulfinate. -
Oxidative Chlorination: Treatment with N-chlorosuccinimide (NCS) or sulfuryl chloride (
) converts the sulfinate to the sulfonyl chloride.
Graphviz Diagram: Regioselective Synthesis Workflow
Caption: Figure 1. Regioselective synthesis pathway utilizing C-5 lithiation to bypass the natural C-4 electrophilic preference of the isothiazole ring.
Reactivity Profile & "Warhead" Dynamics
The Sulfonyl Chloride Electrophile:
The
Stability Warning (The N-S Bond Vulnerability): Unlike benzene sulfonyl chlorides, isothiazole derivatives possess a labile N-S bond.
-
Nucleophilic Ring Opening: Strong nucleophiles (or harsh basic conditions) can attack the ring sulfur or C-5, leading to ring fragmentation into acyclic nitriles or thiolate species.
-
Hydrolysis: The compound rapidly hydrolyzes to the sulfonic acid (
) and HCl upon contact with atmospheric moisture.
Experimental Protocol: Sulfonamide Coupling
This protocol describes the coupling of this compound with a primary amine (
Reagents:
-
Building Block: this compound (1.0 equiv).
-
Amine: Primary amine (e.g., benzylamine, 1.1 equiv).
-
Base: Triethylamine (
, 3.0 equiv) or Pyridine (2.0 equiv). -
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Quench: 1N HCl (aq).
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (
or ), dissolve the amine (1.1 equiv) and base (3.0 equiv) in anhydrous DCM (0.1 M concentration). -
Addition: Cool the solution to 0°C using an ice bath. Add the sulfonyl chloride (1.0 equiv) portion-wise or as a pre-dissolved solution in DCM over 10 minutes.
-
Note: Maintaining 0°C is critical to prevent ring opening or side reactions at the C-5 position.
-
-
Reaction Monitoring: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS.
-
Target: Look for the disappearance of the sulfonyl chloride peak (
) and appearance of the sulfonamide product ( ).
-
-
Workup: Quench with cold 1N HCl (aq) to neutralize excess base and remove unreacted amine. Extract with DCM (3x). Wash combined organic layers with brine, dry over
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, gradient EtOAc/Hexanes) is usually required to remove hydrolysis byproducts (sulfonic acid).
Graphviz Diagram: Sulfonamide Coupling Workflow
Caption: Figure 2. Optimized reaction workflow for coupling this compound with amines, highlighting critical temperature control.
Safety & Handling (MSDS Summary)
-
Hazard Class: Corrosive (Skin Corr.[3] 1B), Moisture Sensitive.[3]
-
Reaction with Water: Violent reaction producing HCl gas and sulfonic acid.
-
Storage: Store under Argon at -20°C. Do not store in glass containers with compromised seals.
-
PPE: Chemical-resistant gloves (Nitrile/Butyl), safety goggles, and fume hood operation are mandatory.
References
-
Isothiazole Chemistry & Synthesis
-
Sulfonyl Chloride Reactivity
- Title: "Reactions of Sulfonyl Chlorides."
- Source: Pharmaguideline.
-
URL:[Link]
-
Isomeric Data (4-Sulfonyl Chloride)
- General Isothiazole Reactivity: Title: "Isothiazoles in the Design and Synthesis of Biologically Active Substances." Source: Thieme Connect (Synlett/Synthesis).
Sources
- 1. PubChemLite - (3-methoxy-1,2-thiazol-5-yl)methanesulfonyl chloride (C5H6ClNO3S2) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 3. 3-METHOXYBENZENESULFONYL CHLORIDE | 10130-74-2 [chemicalbook.com]
- 4. Isothiazole synthesis [organic-chemistry.org]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. PubChemLite - 3-methoxy-1,2-thiazole-4-sulfonyl chloride (C4H4ClNO3S2) [pubchemlite.lcsb.uni.lu]
The Strategic deployment of Alkoxy Substituents in Heterocyclic Sulfonyl Chlorides: A Guide for the Modern Medicinal Chemist
Abstract
Heterocyclic sulfonyl chlorides are a cornerstone of modern drug discovery, prized for their ability to readily form sulfonamides, a privileged scaffold in a vast array of therapeutic agents. The strategic incorporation of alkoxy substituents onto the heterocyclic core offers a nuanced yet powerful tool to modulate the physicochemical and pharmacokinetic properties of these vital building blocks. This guide provides an in-depth exploration of the synthesis, reactivity, and application of alkoxy-substituted heterocyclic sulfonyl chlorides, moving beyond mere protocols to elucidate the underlying chemical principles that govern their utility. We will delve into the electronic and steric implications of the alkoxy group, offering field-proven insights to empower researchers in the rational design of next-generation therapeutics.
Introduction: The Alkoxy Group as a Strategic Design Element
The sulfonyl chloride functional group is a highly versatile electrophile, primarily utilized for its efficient reaction with primary and secondary amines to forge the robust and biologically relevant sulfonamide linkage. When appended to a heterocyclic scaffold, the resulting sulfonamides are endowed with a unique combination of structural rigidity, metabolic stability, and hydrogen bonding capabilities that make them ideal for targeting a wide range of biological receptors.
The introduction of an alkoxy substituent (-OR) is not a trivial synthetic afterthought; it is a deliberate design choice aimed at fine-tuning the molecule's properties. The alkoxy group, typically a methoxy (-OCH3) or ethoxy (-OC2H5) moiety, exerts a profound influence through a combination of electronic and steric effects. These effects can alter the reactivity of the sulfonyl chloride, impact the stability of the molecule, and critically, modify the absorption, distribution, metabolism, and excretion (ADME) profile of the final drug candidate. Understanding these influences is paramount for any medicinal chemist working in this space.
Synthetic Strategies for Alkoxy-Substituted Heterocyclic Sulfonyl Chlorides
The synthesis of these specialized building blocks generally involves two main approaches: the direct chlorosulfonation of an existing alkoxy-substituted heterocycle, or the introduction of the alkoxy group onto a pre-functionalized heterocyclic core. The choice of strategy is often dictated by the availability of starting materials and the stability of the heterocyclic ring system.
Direct Chlorosulfonation of Alkoxy-Substituted Heterocycles
This is often the most direct route, though the harsh conditions can be incompatible with sensitive heterocycles.
-
Mechanism of Chlorosulfonation: The reaction typically proceeds via an electrophilic aromatic substitution mechanism where chlorosulfuric acid (ClSO3H) or a related reagent acts as the electrophile. The alkoxy group, being an ortho-, para-director, will influence the position of the incoming sulfonyl chloride group.
-
Causality of Reagent Choice: Chlorosulfuric acid is a powerful sulfonating and chlorinating agent. Its use is often necessitated by the electron-rich nature of many alkoxy-substituted heterocycles, which require a potent electrophile to drive the reaction. However, its aggressive nature can lead to side reactions, including ring opening or degradation, especially with electron-rich five-membered rings like furans and pyrroles. For more sensitive substrates, milder reagents may be considered, though this often comes at the cost of reaction efficiency.
-
-
Protocol: Synthesis of 6-Methoxypyridine-3-sulfonyl Chloride
-
Reaction Setup: To a cooled (0-5 °C) solution of 2-methoxypyridine in a suitable inert solvent (e.g., chloroform, dichloromethane), add chlorosulfuric acid dropwise with vigorous stirring. The cooling is critical to control the exothermicity of the reaction and minimize side-product formation.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. The progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Carefully quench the reaction by pouring it onto crushed ice. The sulfonyl chloride, being generally insoluble in water, will precipitate. The acidic aqueous layer is then extracted with an organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Synthesis from Heterocyclic Thiols or Their Derivatives
For heterocycles that are sensitive to direct chlorosulfonation, a milder and often more regioselective approach is the oxidative chlorination of a corresponding thiol, disulfide, or thioether.
-
Mechanism of Oxidative Chlorination: This method involves the oxidation of the sulfur atom in the presence of a chloride source. A common reagent system is N-chlorosuccinimide (NCS) in the presence of an acid. The reaction proceeds through a series of oxidative steps to form the sulfonyl chloride.
-
Self-Validating System: The regiochemistry of the final sulfonyl chloride is predetermined by the position of the starting thiol group, offering superior control compared to direct chlorosulfonation. The mildness of reagents like NCS minimizes the risk of ring degradation.
-
-
Protocol: General Procedure for Oxidative Chlorination of an Alkoxy-Substituted Heterocyclic Thiol
-
Reaction Setup: Dissolve the alkoxy-substituted heterocyclic thiol in an appropriate solvent, such as acetic acid or acetonitrile.
-
Reagent Addition: Add N-chlorosuccinimide (NCS) portion-wise to the solution at room temperature. An exothermic reaction may be observed, and cooling may be necessary.
-
Reaction Monitoring: Stir the reaction mixture until the starting material is consumed, as indicated by TLC.
-
Isolation: The reaction mixture is typically diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude sulfonyl chloride.
-
Below is a workflow diagram illustrating the decision-making process for selecting a synthetic route.
Caption: Synthetic route selection for alkoxy-heterocyclic sulfonyl chlorides.
The Influence of Alkoxy Groups on Reactivity and Stability
The alkoxy group's electronic and steric properties are not merely passive attributes; they actively modulate the reactivity of the sulfonyl chloride and the stability of the entire molecule.
Electronic Effects
The oxygen atom of the alkoxy group can donate electron density to the aromatic ring through resonance (+R effect) while withdrawing electron density through induction (-I effect) due to its high electronegativity.
-
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the heterocyclic ring, increasing the electron density at the ortho and para positions. This electron-donating effect can:
-
Decrease Reactivity: By increasing the electron density on the ring, the electrophilicity of the sulfur atom in the sulfonyl chloride is slightly reduced, making it less susceptible to nucleophilic attack.
-
Influence Regioselectivity: During synthesis via electrophilic substitution, the +R effect strongly directs incoming electrophiles to the ortho and para positions.
-
-
Inductive Effect (-I): The electronegativity of the oxygen atom pulls electron density away from the carbon atom to which it is attached. This effect is distance-dependent and weakens with increasing distance.
The overall electronic influence of the alkoxy group is a balance of these two opposing effects. In most aromatic systems, the resonance effect dominates, making the alkoxy group an overall electron-donating group.
Steric Effects
The physical size of the alkoxy group can also play a significant role.
-
Steric Hindrance: A bulky alkoxy group (e.g., isopropoxy or tert-butoxy) can sterically hinder the approach of a nucleophile to the sulfonyl chloride, thereby slowing down the reaction rate.
-
Conformational Locking: In some cases, a strategically placed alkoxy group can lock the conformation of the molecule, which can have implications for its binding to a biological target.
Impact on Stability
Heterocyclic sulfonyl chlorides can be notoriously unstable, with decomposition pathways including hydrolysis and SO2 extrusion. The presence of an alkoxy group can influence this stability. For instance, a study on the stability of pyridine-2-sulfonyl chlorides found that a 6-methoxy substituent significantly enhanced the stability of the compound. This is likely due to the electron-donating nature of the methoxy group, which can help to stabilize the electron-deficient pyridine ring.
The interplay of these effects is summarized in the following diagram:
Caption: Influence of alkoxy groups on sulfonyl chloride properties.
Characterization of Alkoxy-Substituted Heterocyclic Sulfonyl Chlorides
The unambiguous characterization of these reactive intermediates is crucial to ensure their quality and the success of subsequent reactions. A multi-technique approach is always recommended.
| Technique | Primary Application | Key Observations for Alkoxy-Substituted Heterocyclic Sulfonyl Chlorides |
| ¹H NMR | Structural Elucidation | - Signals corresponding to the alkoxy group (e.g., a singlet around 3.8-4.2 ppm for -OCH₃).- Characteristic shifts and coupling patterns of the heterocyclic protons, influenced by both the sulfonyl chloride and alkoxy groups. |
| ¹³C NMR | Structural Confirmation | - Carbon signal of the alkoxy group (e.g., ~55-65 ppm for -OCH₃).- Downfield shift of the carbon atom attached to the sulfonyl chloride group. |
| IR Spectroscopy | Functional Group ID | - Strong, characteristic S=O stretching bands in the regions of 1370-1400 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).- C-O stretching band for the alkoxy group, typically around 1000-1300 cm⁻¹. |
| Mass Spectrometry | Molecular Weight and Fragmentation | - Provides the molecular ion peak to confirm the molecular weight.- Characteristic fragmentation patterns, including the loss of SO₂Cl. |
Applications in Drug Discovery: A Case Study
The true value of alkoxy-substituted heterocyclic sulfonyl chlorides is realized in their application to the synthesis of biologically active molecules. The resulting sulfonamides are found in a wide range of therapeutics, including diuretics, antivirals, and anticancer agents.
The alkoxy group can impart several beneficial properties to the final drug molecule:
-
Improved Solubility: The polar oxygen atom can participate in hydrogen bonding with water, potentially improving the aqueous solubility of the compound.
-
Metabolic Stability: Alkoxy groups, particularly methoxy groups, can block sites of metabolism on the aromatic ring, leading to a longer half-life in the body.
-
Enhanced Binding: The alkoxy group can form key hydrogen bonds or other favorable interactions with the target protein, enhancing the potency of the drug.
Conclusion: A Nuanced Approach to a Powerful Scaffold
Alkoxy-substituted heterocyclic sulfonyl chlorides are more than just simple reagents; they are strategically designed building blocks that offer a sophisticated level of control over the properties of the final drug molecule. By understanding the interplay of the electronic and steric effects of the alkoxy group, medicinal chemists can make more informed decisions in the design and synthesis of novel therapeutics. The ability to modulate reactivity, enhance stability, and fine-tune the pharmacokinetic profile of a lead compound through the judicious use of alkoxy substituents underscores the continued importance of this versatile class of molecules in the ongoing quest for new and improved medicines.
References
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides).
- Sulfonyl chloride synthesis by chlorosulfon
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
- Production of heterocyclic sulfonyl chlorides.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide)
- Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradi
- Sulfonyl Chlorides and Sulfonamides. MilliporeSigma.
- Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
- A Comparative Guide to Pyrazine-2-sulfonyl Chloride and Other Heteroaryl Sulfonyl Chlorides in Synthesis. Benchchem.
- The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups. Journal of the American Chemical Society.
- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
- 6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE CAS#: 312300-42-8. ChemicalBook.
- Method for preparing 6-benzothiazole sulfonyl chloride.
- Substituted thiophene-2-sulfonamides and their preparation.
- 2-Thiophenesulfonyl chloride 96 16629-19-9. Sigma-Aldrich.
- Aromatic Sulfonamides: S-N bond formation using MNPs-Benzo[d]imidazole-Cu Magnetic C
- Electronic Effects of the Sulfinyl and Sulfonyl Groups.
- Sulfonyl chloride synthesis by oxid
- Oxidative reactions of arenesulfonyl chlorides with tertiary alkyl amines.
- Electronic Effects of Sooh and Rel
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry.
- Alkoxy‐amine linker‐supported synthesis of 2‐substituted benzothiazoles.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
- Activation of alcohols as sulfonium salts in the photocatalytic hetero-difunctionaliz
- Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI.
- Electrochemical generation and utilization of alkoxy radicals. RSC Publishing.
- Reactivity of Aryl Sulfonium Salts in Pd catalysis, Cine-substitution besides Redox-activation and Disclosure of.
- 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure.
- Steric and electronic effects in cyclic alkoxyamines--synthesis and applications as regulators for controlled/living radical polymeriz
- Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox c
- The steric effect of alkoxy groups on silane hydrolysis of tripropoxyvinylsilane and Trimethoxyvinylsilane.
An In-Depth Technical Guide to the Synthesis of 1,2-Thiazole-5-Sulfonyl Chloride: From Acyclic Precursors to a Key Pharmaceutical Intermediate
Abstract
The 1,2-thiazole (isothiazole) scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous bioactive compounds.[1] When functionalized with a sulfonyl chloride at the 5-position, it becomes a critical precursor for the synthesis of sulfonamides, a class of drugs with a storied history and continued importance. This guide provides an in-depth exploration of the synthetic pathways leading to 1,2-thiazole-5-sulfonyl chloride. We will dissect the synthesis into two primary stages: the construction of the pivotal 5-amino-1,2-thiazole intermediate from fundamental acyclic precursors, and its subsequent transformation into the target sulfonyl chloride via a modern Sandmeyer-type reaction. This document is intended for researchers, chemists, and professionals in drug development, offering not just protocols, but the underlying chemical logic and field-proven insights to enable successful and safe synthesis.
Retrosynthetic Analysis and Strategic Overview
A logical approach to any complex synthesis begins with a retrosynthetic analysis. The target molecule, 1,2-thiazole-5-sulfonyl chloride, is an activated species, primed for reaction with nucleophiles like amines to form sulfonamides. The sulfonyl chloride group itself is most reliably installed via a Sandmeyer-type reaction on an aromatic amine. This identifies our key intermediate: 5-amino-1,2-thiazole .
The challenge then becomes the efficient construction of this aminothiazole. The 1,2-thiazole ring is less common than its 1,3-isomer and requires specific synthetic strategies. A robust method involves building the ring from an acyclic precursor that contains the requisite C-C-C-N or C-C-C-S backbone. A highly versatile and convergent approach starts from β-ketonitriles, which are readily prepared from common starting materials.[2]
The overall synthetic strategy is therefore a two-part process:
-
Part I: Construction of the 5-Amino-1,2-Thiazole Core from acyclic β-ketonitrile precursors.
-
Part II: Conversion to the Target Sulfonyl Chloride via diazotization and chlorosulfonylation.
Caption: Retrosynthetic analysis of 1,2-thiazole-5-sulfonyl chloride.
Part I: Synthesis of the Core Precursor: 5-Amino-1,2-Thiazole
The assembly of the 5-aminoisothiazole ring from simple, acyclic starting materials is a critical phase that dictates the overall efficiency of the synthesis. While several methods exist for isothiazole formation, the pathway commencing from β-ketonitriles offers flexibility and access to a wide range of potential derivatives.[3][4]
Causality Behind the Choice of Precursors
β-Ketonitriles are ideal starting points due to their dual reactivity. The methylene group is acidic and readily functionalized, while the ketone provides a handle for condensation reactions. This allows for the sequential and controlled introduction of the necessary atoms to form the heterocyclic ring.
Experimental Workflow: From Ester to Aminothiazole
The synthesis proceeds through a logical three-step sequence, transforming readily available esters into the key heterocyclic intermediate.
Caption: Stepwise workflow for the synthesis of 5-amino-1,2-thiazole.
Step 1: Synthesis of β-Ketonitriles
The acylation of the acetonitrile anion with an ester is a classic and effective method for forming the β-ketonitrile backbone.[2]
-
Underlying Principle: A strong, non-nucleophilic base is required to deprotonate acetonitrile, forming a resonance-stabilized carbanion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The choice of base is critical; alkoxides can lead to competing side reactions, whereas bases like potassium tert-butoxide (KOt-Bu) are highly effective.[2] The addition of a catalytic amount of an alcohol like isopropanol can be crucial to facilitate the reaction and improve yields by aiding the solubility and reactivity of the base.[2]
-
Detailed Protocol:
-
To a stirred suspension of potassium tert-butoxide (1.2 equiv.) in an anhydrous ethereal solvent (e.g., THF, Diethyl Ether) under an inert atmosphere (N₂ or Ar), add a catalytic amount of isopropanol (~0.1 equiv.).
-
Add acetonitrile (1.5 equiv.) dropwise at room temperature, and stir the resulting mixture for 15-20 minutes.
-
Add the desired ester (1.0 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to stir at ambient temperature for 12-24 hours, monitoring by TLC for the consumption of the ester.
-
Upon completion, carefully quench the reaction by pouring it into a cold, dilute acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude β-ketonitrile can often be used in the next step without further purification, or it can be purified by flash chromatography if necessary.
-
Step 2: Formation of β-Enaminonitriles
The β-ketonitrile is converted to a β-enaminonitrile by condensation with an ammonia source. This step replaces the carbonyl oxygen with a nitrogen atom, positioning it for the subsequent cyclization.[5]
-
Underlying Principle: The ketone carbonyl is susceptible to nucleophilic attack by ammonia or an ammonium salt. The reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, which then dehydrates to form the stable, conjugated enamine. Ammonium acetate is a convenient reagent as it serves as both the ammonia source and the catalyst.
-
Detailed Protocol:
-
Dissolve the crude β-ketonitrile (1.0 equiv.) in a suitable solvent such as toluene or ethanol.
-
Add ammonium acetate (2.0-3.0 equiv.).
-
Heat the mixture to reflux, using a Dean-Stark apparatus if necessary to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude β-enaminonitrile can be purified by recrystallization or chromatography.
-
Step 3: Cyclization to 5-Amino-1,2-thiazole
This is the key ring-forming step where the N-S bond is formed. It involves the reaction of the β-enaminonitrile with a sulfurating agent.
-
Underlying Principle: The enamine and nitrile groups of the precursor provide the N-C-C backbone. A reagent capable of delivering a sulfur atom that can bond to both the enamine nitrogen and the nitrile-adjacent carbon is required. Oxidative cyclization is a common strategy.[4] Reagents like sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) can achieve this transformation, though they must be handled with extreme care due to their reactivity and toxicity.
-
Detailed Protocol (Conceptual):
-
Dissolve the β-enaminonitrile (1.0 equiv.) in an inert, anhydrous solvent like dichloromethane or chloroform at 0 °C under an inert atmosphere.
-
Slowly add a solution of sulfur monochloride (1.1 equiv.) in the same solvent. Caution: This reaction can be exothermic and releases HCl gas.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates completion.
-
Carefully quench the reaction with an aqueous base (e.g., saturated NaHCO₃ solution).
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting 5-amino-1,2-thiazole by flash column chromatography.
-
Part II: Conversion to 1,2-Thiazole-5-sulfonyl Chloride
With the key 5-amino-1,2-thiazole precursor in hand, the final transformation into the sulfonyl chloride is achieved via a Sandmeyer-type reaction. This classic transformation has been significantly improved in recent years to enhance safety and operational simplicity.[1]
The Core Mechanism: Diazotization and Chlorosulfonylation
The reaction proceeds in two distinct stages within the same pot:
-
Diazotization: The primary amino group reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid, to form a diazonium salt. This converts the amino group into an excellent leaving group (N₂).[5]
-
Chlorosulfonylation: The diazonium salt undergoes a radical decomposition catalyzed by a copper(I) or copper(II) salt. In the presence of sulfur dioxide, an arylsulfonyl radical is formed, which is then trapped by a chloride source to yield the final sulfonyl chloride.[3]
Caption: Mechanism of the Sandmeyer-type chlorosulfonylation.
Protocol Comparison: Classical vs. Modern Approaches
Modern advancements have focused on replacing hazardous gaseous sulfur dioxide with stable, solid surrogates, dramatically improving the reaction's safety and practicality.[6]
| Feature | Classical Meerwein Method | Modern Method (DABSO Surrogate) |
| SO₂ Source | Gaseous SO₂ in acetic acid | DABCO·(SO₂)₂ (DABSO), a stable solid |
| Diazotization | Pre-formed diazonium salt slurry | In situ formation with t-butyl nitrite |
| Solvent | Acetic Acid / Water | Acetonitrile (MeCN) |
| Safety | High; requires handling of toxic, corrosive gas | Significantly higher; avoids gaseous SO₂ |
| Scalability | Challenging due to gas handling | Readily scalable; demonstrated on 20g scale[6] |
| Typical Yield | Moderate to good | High[6] |
Detailed Protocol: Modern Sandmeyer Chlorosulfonylation using DABSO
This protocol is adapted from established literature procedures and represents a state-of-the-art, field-proven method.[6][7]
-
Expertise & Causality:
-
tert-Butyl nitrite is used as the diazotizing agent under non-aqueous conditions, which is advantageous as the target sulfonyl chloride is sensitive to hydrolysis.[6]
-
**DABSO (DABCO·(SO₂)₂) ** serves as a solid surrogate that slowly releases SO₂ under the reaction conditions, ensuring a controlled concentration and avoiding the hazards of handling the gas directly.
-
CuCl₂ is an effective catalyst for the radical decomposition of the diazonium intermediate.
-
Acetonitrile is an excellent solvent for this transformation, as it solubilizes the reactants and is relatively inert under the conditions.
-
-
Step-by-Step Methodology:
-
To a reaction vessel, add 5-amino-1,2-thiazole (1.0 equiv.), DABSO (0.6 equiv.), CuCl₂ (0.05 equiv.), and 37% aqueous HCl (2.0 equiv.).
-
Add acetonitrile to achieve a concentration of approximately 0.2 M with respect to the starting amine.
-
Stir the mixture at room temperature to form a homogeneous solution or suspension.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add tert-butyl nitrite (1.1 equiv.) dropwise over 15-20 minutes. A color change and gas evolution may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16-18 hours.
-
Work-up: Quench the reaction by carefully adding it to ice-water.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 1,2-thiazole-5-sulfonyl chloride. The product may be purified by flash chromatography on silica gel if necessary, but care must be taken due to its reactivity.
-
Conclusion
The synthesis of 1,2-thiazole-5-sulfonyl chloride is a multi-step process that hinges on two key strategic stages: the construction of the 5-amino-1,2-thiazole ring and its final conversion to the sulfonyl chloride. By leveraging versatile acyclic precursors like β-ketonitriles, the core aminothiazole can be assembled efficiently. The subsequent transformation is best accomplished using modern Sandmeyer-type conditions that employ stable SO₂ surrogates like DABSO, which offer significant advantages in safety, scalability, and yield over classical methods.[6][7] The protocols and chemical reasoning outlined in this guide provide a robust framework for researchers to access this valuable intermediate, paving the way for the discovery and development of new sulfonamide-based therapeutics.
References
-
Merot, J., et al. (2018). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 20(23), 7538-7542. [Link]
-
Antipin, D. S., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link]
-
Organic Chemistry Portal. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link]
-
Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters. [Link]
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Havel, S., et al. (2018). A High-Yielding Preparation of β-Ketonitriles. ResearchGate. [Link]
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Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of some new 5- substituted of. JOCPR. [Link]
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Kovalenko, S., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. ResearchGate. [Link]
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Organic Mechanisms. (2022). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. YouTube. [Link]
-
Edwards, P. D., et al. (2015). Thiazole formation through a modified Gewald reaction. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. [Link]
-
De la Rosa, E., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Institutes of Health. [Link]
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Al-Ostath, O., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
Bakr, R. B., et al. (2009). Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. PubMed. [Link]
-
Dallmann, A., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word. [Link]
-
Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. ResearchGate. [Link]
-
Potkin, V., & Kletskov, A. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]
-
Ramyashree, N., et al. (2025). Synthesis of 5‐amino thiazoles via the four‐component coupling reaction. ResearchGate. [Link]
-
ResearchGate. (2025). Progress in the Synthesis of 5-Aminothiazole Derivatives. [Link]
-
Al-Zoubi, W., et al. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. National Institutes of Health. [Link]
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Foreword: The Strategic Value of the 3-Methoxyisothiazole Scaffold
An In-depth Technical Guide to the Availability and Synthesis of 3-Methoxy Substituted Isothiazole Building Blocks
Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist
The isothiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique 1,2-arrangement of nitrogen and sulfur atoms imparts distinct electronic properties, making it a versatile scaffold for designing compounds with a wide range of biological activities, including antifungal, antiviral, and antidiabetic agents.[1] The introduction of a methoxy group at the 3-position specifically modulates the molecule's lipophilicity, metabolic stability, and hydrogen bonding capabilities. This substitution can block potential sites of metabolism and act as a crucial hydrogen bond acceptor, enhancing interactions with biological targets. Consequently, 3-methoxy substituted isothiazoles are highly sought-after building blocks for the synthesis of novel therapeutics and functional materials.[2][3][4] This guide provides a comprehensive overview of the commercial availability of these key intermediates and details robust synthetic strategies for their de novo preparation.
Part 1: Commercial Sourcing and Availability
For many research and development programs, the most time- and cost-effective approach is the direct purchase of required building blocks. A number of specialty chemical suppliers offer a foundational set of 3-methoxy substituted isothiazoles. These commercially available starting materials provide an excellent entry point for further chemical elaboration.
However, the diversity of commercially available, more complex analogs is limited. Researchers often find that custom synthesis is necessary to access uniquely substituted scaffolds tailored to their specific project needs.
Table 1: Representative Commercially Available 3-Methoxyisothiazole Building Blocks
| Compound Name | Structure | Representative Suppliers | Typical Purity | Application Notes |
| 3-Methoxyisothiazole | ![]() | Sigma-Aldrich, Enamine, Life Chemicals[5] | >95% | A fundamental scaffold for introducing the 3-methoxyisothiazole core. |
| 3-Methoxyisothiazole-5-carbaldehyde | ![]() | Combi-Blocks, Frontier Specialty Chemicals[6] | >95% | Versatile intermediate for reductive amination, Wittig reactions, and condensations. |
| Methyl 3-methoxyisothiazole-5-carboxylate | ![]() | Ark Pharm, AstaTech | >95% | Precursor for the synthesis of amides, hydrazides, and for reduction to the corresponding alcohol. |
| (3-Methoxyisothiazol-5-yl)methanol | ![]() | Georganics, Kingchem[7][8] | >95% | Useful for conversion to halides or for ether synthesis. |
Note: Supplier availability and stock levels are subject to change. It is recommended to consult individual company catalogs for current information.
Part 2: Core Synthetic Strategies
When a desired 3-methoxyisothiazole is not commercially available, its synthesis must be undertaken. The two most prevalent and logical strategies involve either constructing the isothiazole ring with the methoxy precursor already in place or performing a post-synthetic modification on a pre-formed isothiazole ring.
Strategy A: Ring Formation Followed by O-Methylation
This robust approach is often preferred for creating isothiazoles with diverse substitution patterns, as it builds the core heterocycle from acyclic precursors. The causality behind this strategy lies in the accessibility of β-ketoester starting materials and the relative ease of the subsequent cyclization and methylation steps.
Caption: A generalized workflow for the synthesis of 3-methoxyisothiazoles via ring construction and subsequent O-methylation.
This protocol exemplifies Strategy A, starting from dimethyl 1,3-acetonedicarboxylate.
-
Step 1: Cyclization to form Methyl 3-hydroxyisothiazole-5-carboxylate.
-
Rationale: This step constructs the core heterocyclic ring. Lawesson's reagent serves as a sulfur source, reacting with the enamine intermediate formed from the ketoester and ammonia source to facilitate ring closure.
-
Procedure:
-
To a solution of dimethyl 1,3-acetonedicarboxylate (1.0 equiv.) and ammonium acetate (2.0 equiv.) in toluene, add Lawesson's reagent (0.5 equiv.) portion-wise.
-
Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the solid byproducts.
-
Concentrate the filtrate under reduced pressure. The resulting crude solid is purified by column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the 3-hydroxyisothiazole intermediate.
-
-
-
Step 2: O-Methylation.
-
Rationale: The hydroxyl group of the intermediate is weakly acidic. A non-nucleophilic base is used to deprotonate it, forming a potent nucleophile (the oxygen anion) that readily attacks the electrophilic methyl iodide in a classic SN2 reaction.[9][10] Anhydrous conditions are crucial to prevent quenching the base and anion.
-
Procedure:
-
Dissolve the purified 3-hydroxyisothiazole intermediate (1.0 equiv.) in anhydrous acetone or DMF.
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.) as the base.
-
Add methyl iodide (MeI, 1.5 equiv.) dropwise.[10]
-
Stir the mixture at room temperature for 12-18 hours, monitoring for completion by TLC.
-
Filter off the K₂CO₃ and concentrate the solvent in vacuo.
-
Redissolve the residue in ethyl acetate, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The final product, methyl 3-methoxyisothiazole-5-carboxylate, is typically obtained in high purity after this procedure, but can be further purified by recrystallization or column chromatography if necessary.
-
-
Strategy B: Nucleophilic Aromatic Substitution (SNAr)
This approach is highly effective when a suitable 3-haloisothiazole precursor is available. The electron-withdrawing nature of the isothiazole ring system facilitates the displacement of a halide at the 3-position by a strong nucleophile like sodium methoxide.[11][12]
Caption: A streamlined workflow for converting 3-haloisothiazoles to their 3-methoxy analogs using nucleophilic aromatic substitution.
This protocol illustrates the SNAr strategy.
-
Reaction Setup:
-
Rationale: The reaction is performed under an inert atmosphere to prevent the reaction of the strong base (sodium methoxide) with atmospheric moisture and CO₂. A polar aprotic solvent like THF is chosen because it effectively solvates the sodium cation while leaving the methoxide anion highly reactive.
-
Procedure:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add 3-chloro-5-phenylisothiazole (1.0 equiv.) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
-
-
Reagent Addition and Reaction:
-
Rationale: Sodium methoxide is a powerful nucleophile and base. It is added slowly at a reduced temperature to control the exothermicity of the reaction.[13] The reaction is then allowed to warm to room temperature to ensure a reasonable reaction rate.
-
Procedure:
-
Slowly add a solution of sodium methoxide (1.2 equiv., e.g., 25% w/w in methanol) via syringe.[14]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
-
-
Workup and Purification:
-
Rationale: The reaction is quenched with a weak acid (saturated NH₄Cl) to neutralize any remaining sodium methoxide. Standard extractive workup isolates the organic product from inorganic salts and the solvent.
-
Procedure:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel to afford pure 3-methoxy-5-phenylisothiazole.
-
-
Part 3: Quality Control and Characterization
Independent of the synthetic route chosen, rigorous analytical characterization is imperative to confirm the structure and purity of the final building block. Standard methods include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structural integrity and regiochemistry. The methoxy group protons typically appear as a sharp singlet between 3.9 and 4.2 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) is used to verify the elemental composition.
-
HPLC/UPLC: To determine the purity of the compound, typically aiming for >95% for use in subsequent synthetic steps.
Conclusion
The 3-methoxy substituted isothiazole scaffold is a valuable asset in modern drug discovery and materials science. While direct procurement of simple building blocks is feasible, access to more complex and novel derivatives frequently requires de novo synthesis. By understanding the fundamental synthetic strategies—ring construction followed by O-methylation or SNAr on a halogenated precursor—researchers can confidently and efficiently produce the specific building blocks required for their programs. The detailed protocols and workflows provided herein serve as a practical guide for laboratory execution, enabling the broader application of this promising heterocyclic core.
References
- Kulkarni, S., Akolkar, H., Khedkar, V. M., & Haghi, A. K. (2024).
- (N/A). Product Class 15: Isothiazoles.
- (2022, January 24). Synthesis of Isothiazole. ChemicalBook.
- Kletskov, A. V., et al. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme Chemistry.
- Singh, M. S. (2020, August 9). Recent Advances in the Synthesis and Reactivity of Isothiazoles.
- (2018, January 19). Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols.
- Isothiazole deriv
- (2021, January 15). Advanced Chemical Building Blocks. Life Chemicals.
- Building Blocks. Frontier Specialty Chemicals.
- Building Blocks. Kingchem.
- (2016, March 12). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Longdom Publishing.
- Banerjee, A. K., et al. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers.
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Methodological & Application
Application Notes & Protocols for the Synthesis of Novel Sulfonamides using 3-Methoxy-1,2-thiazole-5-sulfonyl chloride
Abstract
This document provides a comprehensive guide for the synthesis of sulfonamides utilizing 3-Methoxy-1,2-thiazole-5-sulfonyl chloride as a key building block. Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, and the incorporation of the 1,2-thiazole moiety offers a unique heterocyclic scaffold with significant potential for modulating biological activity.[1] These application notes detail the underlying chemical principles, a robust and versatile step-by-step synthetic protocol, and critical insights into reaction optimization and troubleshooting. The target audience includes researchers in drug discovery, medicinal chemistry, and process development seeking to expand their chemical library with novel thiazole-containing sulfonamides.
Introduction and Scientific Rationale
The sulfonamide functional group (-S(=O)₂-N<) is a privileged scaffold in drug design, renowned for its presence in a vast array of therapeutic agents, including antibacterial, anti-inflammatory, anticonvulsant, and anticancer drugs.[2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding make it an effective amide bioisostere.[4]
The strategic incorporation of heterocyclic rings into sulfonamide structures is a proven method for diversifying chemical space and fine-tuning pharmacological profiles. The 1,2-thiazole ring, in particular, is an attractive heterocycle due to its aromaticity and diverse reactivity.[5] The methoxy group on the thiazole ring of the title reagent, this compound, can further influence the electronic nature of the scaffold, potentially enhancing binding affinities or altering pharmacokinetic properties.
While the direct synthesis of sulfonamides from sulfonyl chlorides and amines is a classic and reliable transformation, the specific application of this compound is not extensively documented in publicly available literature.[6] Therefore, this guide presents a generalized, yet robust, protocol adapted from well-established methodologies for the synthesis of related thiazole sulfonamides and other aromatic sulfonamides.[7] The principles and steps outlined herein are designed to be broadly applicable to a wide range of primary and secondary amine coupling partners.
Reaction Principle and Mechanism
The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride.
The core mechanism involves:
-
Nucleophilic Attack: The primary or secondary amine acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride.
-
Chloride Elimination: The chloride ion, being a good leaving group, is displaced, forming a protonated sulfonamide intermediate.
-
Deprotonation: A base, typically an excess of the reacting amine or an added non-nucleophilic base like pyridine or triethylamine, removes the proton from the nitrogen atom to yield the neutral sulfonamide product and a salt byproduct (e.g., pyridinium chloride).[8]
The use of a base is critical to neutralize the hydrochloric acid (HCl) generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Reagent Profile: this compound
-
Structure:
-
Molecular Formula: C₄H₄ClNO₃S₂
-
Key Features: The molecule contains a reactive sulfonyl chloride group (-SO₂Cl) attached to the C5 position of a 3-methoxy-1,2-thiazole ring. The sulfonyl chloride is a potent electrophile.[9]
-
-
Reactivity and Handling:
-
Like most sulfonyl chlorides, this reagent is highly reactive and sensitive to moisture.[10] Hydrolysis with water will produce the corresponding sulfonic acid, rendering it inactive for amination.
-
It is corrosive and can cause severe skin and eye burns upon contact.[11] Inhalation of dust or vapors can cause respiratory irritation.
-
Storage: The reagent must be stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere like nitrogen or argon) in a tightly sealed container.
-
Representative Synthetic Protocol
This protocol describes a general procedure for the reaction of this compound with a generic primary or secondary amine in the presence of pyridine as a base.
Materials and Equipment
-
Reagents:
-
Primary or Secondary Amine (e.g., aniline, benzylamine, morpholine)
-
This compound
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Chromatography column and silica gel (for purification)
-
Standard laboratory glassware
-
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.).
-
Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.2-0.5 M.
-
Add anhydrous pyridine (1.5 eq.) to the solution. Causality Note: Pyridine acts as both a solvent and the base required to neutralize the HCl byproduct, driving the reaction to completion.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
In a separate dry vial, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Causality Note: Using a slight excess of the sulfonyl chloride ensures full consumption of the potentially more valuable amine substrate. Dissolving it first allows for controlled, slow addition.
-
Using a syringe, add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes. A precipitate (pyridinium hydrochloride) may form upon addition.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-12 hours. The progress should be monitored by TLC. To do this, take a small aliquot from the reaction, quench it with a drop of water, and spot it on a TLC plate against the starting materials.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 20 mL) to remove excess pyridine.
-
Saturated NaHCO₃ solution (1 x 20 mL) to remove any unreacted sulfonyl chloride (as sulfonic acid) and residual HCl.
-
Brine (1 x 20 mL) to reduce the amount of dissolved water in the organic layer.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
-
The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis protocol.
Caption: General workflow for the synthesis of sulfonamides.
Representative Data and Substrate Scope
The following table presents expected outcomes for the reaction with various amine nucleophiles based on established sulfonamide synthesis literature. Yields and reaction times are illustrative and may require optimization for specific substrates.
| Entry | Amine Substrate | Amine Type | Expected Time (h) | Expected Yield (%) | Notes |
| 1 | Aniline | Aromatic Primary | 6-12 | 75-90 | Slower reaction due to lower nucleophilicity of aniline. |
| 2 | Benzylamine | Aliphatic Primary | 2-4 | 85-95 | Highly nucleophilic amine leads to faster reaction. |
| 3 | Morpholine | Aliphatic Secondary | 2-4 | 90-98 | Generally high yielding and clean reactions. |
| 4 | tert-Butylamine | Hindered Primary | 12-24 | 40-60 | Steric hindrance can significantly slow the reaction rate. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive sulfonyl chloride (hydrolyzed).2. Amine is not nucleophilic enough.3. Insufficient base. | 1. Use fresh or properly stored sulfonyl chloride.2. Increase reaction temperature or use a more forcing solvent (e.g., DMF).3. Ensure at least 1.5 equivalents of base are used. |
| Formation of Side Products | 1. Disulfonamide formation (with primary amines).2. Reaction with solvent. | 1. Add the sulfonyl chloride slowly at 0 °C to a solution of the amine (do not add the amine to the sulfonyl chloride).2. Use a non-reactive solvent like DCM, THF, or acetonitrile. |
| Difficult Purification | 1. Streaking on TLC plate.2. Product co-elutes with impurities. | 1. The sulfonamide may be acidic; add 1% acetic acid to the chromatography eluent.2. Try a different solvent system or consider recrystallization. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling reagents.
-
Chemical Fume Hood: All operations involving sulfonyl chlorides, pyridine, and chlorinated solvents must be performed in a well-ventilated chemical fume hood.
-
Reagent Hazards:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
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- Vertex AI Search result on the mechanism of sulfonamide form
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Application Note: Solvent Selection & Handling Protocols for 3-Methoxy-1,2-thiazole-5-sulfonyl Chloride
Executive Summary
3-Methoxy-1,2-thiazole-5-sulfonyl chloride is a specialized heteroaryl sulfonylating agent used in the synthesis of sulfonamide-based bioisosteres. Unlike robust benzenesulfonyl chlorides, this isothiazole derivative possesses a distinct electronic profile due to the interplay between the electron-rich 3-methoxy substituent and the electron-deficient 1,2-thiazole core.
This Application Note provides a definitive guide to solvent selection, emphasizing the balance between solubility , hydrolytic stability , and green chemistry principles . It moves beyond traditional chlorinated solvents to recommend sustainable alternatives (2-MeTHF, Ethyl Acetate) while defining precise protocols to mitigate decomposition.
Chemical Entity Profile & Reactivity[1][2]
To select the correct solvent, one must understand the failure modes of the reagent.
-
Structure: 5-membered heteroaromatic ring (S, N) with a sulfonyl chloride at C5 and a methoxy group at C3.
-
Electronic Effect: The 3-methoxy group acts as an Electron Donating Group (EDG) via resonance. This provides a slight stabilizing effect on the sulfonyl center compared to unsubstituted isothiazoles, reducing the rate of spontaneous
extrusion. However, the C5 position remains highly electrophilic. -
Primary Failure Mode (Hydrolysis): The sulfonyl chloride moiety is susceptible to nucleophilic attack by water, forming the sulfonic acid (non-reactive). This reaction is autocatalytic as the generated HCl accelerates degradation.
-
Secondary Failure Mode (Ring Opening): Strong nucleophiles or high temperatures (>50°C) can attack the S-N bond of the isothiazole ring, leading to fragmentation.
Solvent Selection Matrix
The following matrix categorizes solvents based on Solubility Parameter (Hansen) , Chemical Stability , and Sustainability (EHS) .
Class A: Recommended (High Performance & Sustainable)
These solvents offer excellent solubility for the reagent, low water miscibility (facilitating workup), and favorable EHS profiles.
| Solvent | Role | Rationale (Causality) |
| 2-MeTHF (2-Methyltetrahydrofuran) | Primary Choice | Bio-derived ether.[1] Unlike THF, it is immiscible with water, simplifying aqueous workup. It has a higher boiling point than THF, allowing for controlled heating if necessary, but remains stable at |
| Ethyl Acetate (EtOAc) | Alternative | "Green" replacement for DCM.[2] Good solubility for the sulfonyl chloride. Note: Must be strictly anhydrous; wet EtOAc hydrolyzes the reagent rapidly. |
| CPME (Cyclopentyl Methyl Ether) | Process Scale | Low peroxide formation, high stability, and hydrophobic. Ideal for scale-up to prevent hydrolysis during extended reaction times. |
Class B: Conditional (Traditional or Specific Use)
Use these only if Class A solvents fail to dissolve the specific amine coupling partner.
| Solvent | Role | Constraints |
| DCM (Dichloromethane) | Legacy Standard | Excellent solubility and easy evaporation. Restricted due to environmental toxicity and regulatory bans (EPA/REACH). Use only if strictly required for solubility. |
| THF (Tetrahydrofuran) | Co-solvent | Good solubility but fully water-miscible, making extraction difficult. Hygroscopic nature poses a hydrolysis risk. Must be distilled/stabilized. |
| Acetonitrile (MeCN) | Polar Coupling | Useful for polar amines. Warning: High polarity can accelerate hydrolysis if any moisture is present. |
Class C: Prohibited (Incompatible)
| Solvent | Reason for Ban |
| Alcohols (MeOH, EtOH) | Reactant: Will react immediately to form sulfonate esters (solvolysis), consuming the reagent. |
| DMSO / DMF | Workup Issue: High boiling points make removal difficult without aqueous washes, which hydrolyze the product. DMF can also decompose to form dimethylamine, which reacts with the reagent. |
| Water (Monophasic) | Hydrolysis: Rapid decomposition to sulfonic acid. (Exception: Biphasic Schotten-Baumann, see Protocol B). |
Decision Logic & Workflow
The following diagram illustrates the logical flow for selecting the reaction system based on the amine partner's properties.
Figure 1: Decision tree for solvent system selection based on substrate solubility and sustainability requirements.
Experimental Protocols
Protocol A: Anhydrous Coupling (Green Chemistry Optimized)
Best for lipophilic amines and maximizing yield.
Reagents:
-
This compound (1.0 equiv)
-
Amine substrate (1.1 equiv)[3]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)
-
Solvent: Anhydrous 2-MeTHF (Preferred) or EtOAc.
Step-by-Step:
-
Preparation: Dry all glassware in an oven (
) for 2 hours. Cool under nitrogen flow. -
Solvation: Dissolve the Amine and Base in anhydrous 2-MeTHF [0.2 M concentration]. Cool to
(ice bath).-
Why: Cooling suppresses side reactions (disulfonylation) and controls the exotherm.
-
-
Addition: Dissolve the Sulfonyl Chloride in a minimal amount of 2-MeTHF. Add this solution dropwise to the amine mixture over 15 minutes.
-
Mechanistic Note: Slow addition ensures the amine is always in excess relative to the chloride locally, preventing double-reaction if the amine is primary.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Monitoring (Self-Validation): Check via TLC or LCMS.
-
Success Criteria: Disappearance of sulfonyl chloride (often hydrolyzes on LCMS to acid, check for parent mass of sulfonamide).
-
-
Workup: Add water to quench. Separate layers. Wash organic layer with 0.1M HCl (to remove excess amine/base) then Brine. Dry over
.[4][5]
Protocol B: Schotten-Baumann Conditions (Biphasic)
Best for water-soluble amines (e.g., amino acids) or inorganic bases.
Reagents:
-
Solvent System: 1:1 mixture of 2-MeTHF (or DCM) and Water.
-
Base:
or (2.5 equiv).
Step-by-Step:
-
Aqueous Phase: Dissolve the amine and inorganic base in the water phase.
-
Organic Phase: Dissolve the Sulfonyl Chloride in the organic solvent.
-
Mixing: Add the organic phase to the rapidly stirring aqueous phase at
.-
Critical Factor:[6]Stirring Speed. The reaction happens at the interface. High shear mixing is required to maximize surface area and reaction rate over hydrolysis rate.
-
-
Completion: Stir vigorously for 1-2 hours.
-
Isolation: Acidify the aqueous layer (if product is acidic) or separate the organic layer (if product is neutral).
Mechanistic Pathway & Troubleshooting
Understanding the mechanism helps troubleshoot low yields.
Figure 2: Mechanistic pathway showing the competition between productive sulfonylation and hydrolytic decomposition.
Troubleshooting Table (Self-Validation)
| Observation | Probable Cause | Corrective Action |
| Low Yield / High Acid Content | Solvent was wet or Base was insufficient. | Dry solvent over molecular sieves (3Å). Increase base to 2.0 equiv to neutralize generated HCl immediately. |
| Starting Material Remains | Reaction stalled or Sulfonyl Chloride decomposed before reaction. | Check reagent quality via NMR/LCMS before use. If decomposed, recrystallize or purchase fresh.[5] Ensure anhydrous conditions. |
| Impurity: Sulfonate Ester | Alcohol present in solvent (e.g., stabilizer in Chloroform/DCM). | Use non-stabilized solvents or switch to 2-MeTHF. |
| LCMS shows R-SO3H only | Hydrolysis during LCMS run. | The sulfonamide might be unstable, or the chloride hydrolyzed before injection. Quench sample with amine/MeOH immediately before injection to verify active species. |
References
-
Prat, D., et al. (2016).[7] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[7] [Link]
-
Pfizer Inc. (2016). "Green Chemistry Solvent Selection Guide." American Chemical Society Green Chemistry Institute. [Link]
-
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. [Link]
-
Shevchuk, O. I., et al. (2025).[8] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. [Link]
Sources
- 1. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistryforsustainability.org [chemistryforsustainability.org]
- 8. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Handling 3-Methoxy-1,2-thiazole-5-sulfonyl chloride
Ticket ID: TSC-ISO-502 Status: Open Priority: Critical (Reagent Stability) Subject: Prevention of Hydrolysis and Decomposition in Heteroaromatic Sulfonyl Chlorides
Executive Summary
You are encountering stability issues with 3-Methoxy-1,2-thiazole-5-sulfonyl chloride . This is a common but critical failure point in medicinal chemistry workflows involving electron-deficient heteroaromatics. Unlike benzenesulfonyl chlorides, isothiazole derivatives possess a unique electronic architecture that renders the sulfonyl center hyper-electrophilic and prone to rapid hydrolysis by trace atmospheric moisture.
This guide serves as a Tier-3 technical intervention to stabilize your reagent, optimize your reaction conditions, and maximize yield.
Part 1: The Mechanism of Failure
To prevent hydrolysis, you must understand the driving force. The 1,2-thiazole ring is electron-withdrawing. When coupled with the sulfonyl chloride moiety at the 5-position, the sulfur atom becomes significantly electron-deficient (
The Cascade:
-
Nucleophilic Attack: Trace water attacks the sulfur atom.
-
Proton Transfer: The isothiazole nitrogen can act as a local base, facilitating proton transfer in the transition state.
-
Collapse: The tetrahedral intermediate collapses, ejecting HCl and forming the sulfonic acid (
). -
Autocatalysis: The generated HCl protonates the isothiazole ring or the methoxy group, further destabilizing the system and accelerating decomposition.
Visualizing the Competitive Pathways
The following diagram illustrates the kinetic competition between the desired sulfonylation (reaction with amine/alcohol) and the parasitic hydrolysis.
Figure 1: Kinetic competition between hydrolysis (red path) and desired sulfonylation (green path). Note that k_hyd is often comparable to k_sub for electron-deficient heterocycles.
Part 2: Storage & Handling Protocols (The "Cold Chain")
Treat this reagent as you would a pyrophoric or highly sensitive catalyst. Standard "benchtop" techniques are insufficient.
Protocol A: Reagent Storage
| Parameter | Specification | Rationale |
| Temperature | -20°C (Freezer) | Slows kinetic decomposition and prevents SO₂ extrusion. |
| Atmosphere | Argon or Nitrogen (Glovebox preferred) | Oxygen is not the enemy; humidity is. |
| Container | Schlenk flask or Teflon-taped vial inside a desiccator | Prevents moisture permeation through standard caps. |
| Desiccant | P₂O₅ or Activated Molecular Sieves | Active scavenging of headspace moisture. |
Protocol B: The "Double-Dry" Solvent System
For reactions involving this sulfonyl chloride, "bottle dry" solvents are often inadequate.
-
Primary Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Drying Method: Pass through activated alumina columns (SPS) or store over activated 4Å molecular sieves for 24 hours.
-
Verification: Karl Fischer titration should read < 50 ppm water.
Part 3: Reaction Optimization & Troubleshooting
Workflow: The "Inverse Addition" Technique
To minimize the time the sulfonyl chloride spends in solution with potential moisture, do not add the nucleophile to the chloride. Add the chloride to the nucleophile.
Figure 2: Optimal workflow for handling hydrolytically unstable sulfonyl chlorides.
Troubleshooting FAQs
Q1: My starting material turned into a sticky, dark gum before I could use it. What happened?
-
Diagnosis: Hydrolysis followed by polymerization or decomposition. The "gum" is likely the sulfonic acid mixed with HCl salts.
-
Fix: The reagent must be recrystallized or washed. If the solid is yellow/brown, try washing rapidly with cold anhydrous pentane/hexane under argon to remove surface impurities. If it is a gum, it is likely unrecoverable; resynthesize or purchase fresh stock.
Q2: I see the product peak on LCMS, but I lose it during workup.
-
Diagnosis: Post-reaction hydrolysis. The sulfonamide bond might be stable, but unreacted sulfonyl chloride can generate acid during workup, degrading your product if it contains acid-sensitive groups (like the methoxy ether).
-
Fix: Quench with saturated aqueous NaHCO₃ or morpholine (to scavenge excess chloride) at 0°C. Do not use water or acidic brine initially. Ensure the aqueous layer is basic (pH > 8) before separating layers.
Q3: Can I use Pyridine as the solvent?
-
Diagnosis: Risky. While pyridine is a base, it can form N-sulfonyl pyridinium salts. For unstable sulfonyl chlorides, these intermediates can sometimes be more hygroscopic or reactive than the starting material.
-
Fix: Use a non-nucleophilic base like DIPEA (Hünig's base) or 2,6-lutidine in DCM. Use 1.2 - 1.5 equivalents relative to the acid chloride.
Q4: The reaction is violent/exothermic.
-
Diagnosis: High reactivity of the 5-sulfonyl center.
-
Fix: Cool the reaction to -10°C or -78°C . Dilute the reaction mixture.
Part 4: Advanced Strategy (The Fluoride Switch)
If the chloride proves too unstable for your specific application, convert it to the sulfonyl fluoride .
-
Why: The S-F bond is stronger and much more resistant to hydrolysis (stable to water/chromatography) but remains reactive toward amines, especially with calcium additives (SuFEx chemistry).
-
Method: Treat the crude sulfonyl chloride (or the sulfonic acid precursor) with KHF₂ (Potassium bifluoride) in wet acetonitrile. Isolate the stable fluoride, then react with your amine.
References
-
Vertex AI Search. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]
-
American Chemical Society. (2025).[1] Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. ACS Publications. Retrieved from [Link]
-
Royal Society of Chemistry. (2024).[2] Isothiazoles: Synthetic Strategies and Pharmacological Applications. RSC Books. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Yields in 3-Methoxyisothiazole Sulfonylation Reactions
Welcome to the Technical Support Center for optimizing sulfonylation reactions of 3-methoxyisothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your desired sulfonylated products. The isothiazole scaffold is a valuable pharmacophore, and its successful functionalization is critical for the advancement of many research projects.
Introduction to the Chemistry of 3-Methoxyisothiazole Sulfonylation
The sulfonylation of 3-methoxyisothiazole is an electrophilic aromatic substitution reaction. The isothiazole ring is a five-membered heteroaromatic system containing adjacent nitrogen and sulfur atoms.[1] While the ring is considered electron-rich, the presence of the electronegative nitrogen and sulfur atoms influences its reactivity.[1] Electrophilic substitution on the unsubstituted isothiazole ring typically occurs at the C4-position.[1]
The 3-methoxy group is an activating substituent and is expected to direct incoming electrophiles to the ortho (C4) and para (C5) positions. Therefore, the sulfonylation of 3-methoxyisothiazole can potentially yield a mixture of 3-methoxyisothiazole-4-sulfonic acid and 3-methoxyisothiazole-5-sulfonic acid. Understanding the factors that control the regioselectivity of this reaction is paramount to achieving high yields of the desired isomer.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the sulfonylation of 3-methoxyisothiazole?
Based on the directing effects of the 3-methoxy group, a mixture of the 4- and 5-sulfonylated isomers is possible. The methoxy group is an ortho, para-director. In the 3-methoxyisothiazole ring system, the C4 position is ortho to the methoxy group, and the C5 position is para. Steric hindrance from the adjacent sulfur atom might slightly disfavor substitution at the C4 position, potentially making the 5-sulfonylated product the major isomer under certain conditions. However, the inherent reactivity of the C4 position on the isothiazole ring could counteract this effect.[1] Therefore, experimental validation of the product ratio is crucial.
Q2: What are the most common sulfonating agents for this reaction?
Common sulfonating agents include fuming sulfuric acid (oleum), chlorosulfonic acid, and sulfur trioxide complexes such as SO₃-pyridine or SO₃-dioxane. The choice of reagent will depend on the desired reactivity and the stability of the starting material. Oleum is a strong and cost-effective reagent but can lead to charring and other side reactions if not used carefully.[1] Chlorosulfonic acid can also be effective but may lead to the formation of the corresponding sulfonyl chloride, which may or may not be the desired product. SO₃ complexes are generally milder and can offer better control over the reaction.
Q3: My reaction is turning black and I'm getting a low yield. What's happening?
A dark reaction mixture, often described as charring, is a common issue in sulfonylation reactions, particularly when using strong reagents like oleum. This is typically caused by localized overheating due to the highly exothermic nature of the reaction. Poor temperature control and inefficient mixing are the primary culprits. To mitigate this, ensure your reaction is adequately cooled (e.g., using an ice bath) and vigorously stirred, especially during the addition of the sulfonating agent. A slower, dropwise addition of the reagent is also recommended.
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system will need to be developed to separate the starting material, product(s), and any byproducts. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.
Q5: What is the best way to work up the reaction and isolate the product?
A typical workup for a sulfonylation reaction involves carefully quenching the reaction mixture by pouring it onto crushed ice. This should be done slowly and with stirring, as the quenching process is highly exothermic. The sulfonic acid product, being polar, will likely remain in the aqueous layer. The product can often be isolated by neutralization and subsequent extraction or by techniques like ion-exchange chromatography.
Troubleshooting Guide
This section addresses specific problems you might encounter during the sulfonylation of 3-methoxyisothiazole and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficiently reactive sulfonating agent: The chosen reagent may not be strong enough to sulfonate the heterocycle under the reaction conditions. 2. Low reaction temperature: The activation energy for the reaction may not be reached. 3. Short reaction time: The reaction may not have had enough time to go to completion. | 1. Use a stronger sulfonating agent: If using an SO₃ complex, consider switching to chlorosulfonic acid or oleum. 2. Increase the reaction temperature: Gradually warm the reaction mixture after the initial addition of the sulfonating agent. Monitor for any signs of decomposition. 3. Extend the reaction time: Monitor the reaction by TLC or HPLC until the starting material is consumed. |
| Formation of Multiple Products (Isomers) | 1. Competing directing effects: The 3-methoxy group directs to both the C4 and C5 positions. 2. Reaction conditions favoring mixed products: Temperature and solvent can influence the isomer ratio. | 1. Optimize reaction temperature: Lower temperatures may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product. Experiment with a range of temperatures. 2. Vary the solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the isomer ratio. |
| Product Degradation or Charring | 1. Excessively strong sulfonating agent: Oleum with a high percentage of SO₃ can be too harsh. 2. Poor temperature control: The reaction is highly exothermic. 3. Instability of the methoxy group: The methoxy group may be susceptible to cleavage under strongly acidic conditions. | 1. Use a milder sulfonating agent: Consider using an SO₃-pyridine or SO₃-dioxane complex. 2. Maintain strict temperature control: Use an efficient cooling bath and add the sulfonating agent slowly and dropwise with vigorous stirring. 3. Protect the methoxy group (if necessary): Although less common for sulfonylation, if cleavage is a major issue, a more robust protecting group could be considered, though this adds steps to the synthesis. |
| Difficult Product Isolation | 1. High water solubility of the sulfonic acid: The product may be difficult to extract from the aqueous workup. 2. Formation of emulsions during extraction. | 1. Use a different isolation technique: Consider using ion-exchange chromatography or precipitation of the product as a salt (e.g., by adding a suitable cation). 2. Break emulsions: Add brine (saturated NaCl solution) during the workup to help break up emulsions. |
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of 3-Methoxyisothiazole with Fuming Sulfuric Acid (Oleum)
Disclaimer: This is a general procedure and may require optimization. Always perform a risk assessment before carrying out any chemical reaction.
Materials:
-
3-methoxyisothiazole
-
Fuming sulfuric acid (20% SO₃)
-
Crushed ice
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask equipped with a magnetic stir bar and an addition funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 3-methoxyisothiazole (1.0 eq) in a minimal amount of a suitable inert solvent like dichloromethane if necessary, or use it neat if it is a liquid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add fuming sulfuric acid (1.1 - 2.0 eq) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 2-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto a stirred slurry of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: A decision tree for troubleshooting low yields in sulfonylation reactions.
Reaction Scheme: Potential Products
Caption: Potential isomeric products from the sulfonylation of 3-methoxyisothiazole.
References
-
Electrophilic Aromatic Substitution. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting Electron-Rich Isothiazole Sulfonyl Chlorides
Status: Active Agent: Senior Application Scientist Ticket: #ISO-SC-001 Subject: Resolving Low Reactivity & Instability in Isothiazole Sulfonyl Chlorides
Executive Summary
You are likely encountering a "Double-Edged Sword" scenario common to electron-rich 5-membered heterocycles. The electron-donating substituents that stabilize your ring also deactivate the sulfonyl chloride electrophile, making it sluggish toward amines.
Crucial Warning: The standard chemist’s instinct—"heat it up" or "use a stronger base"—is often fatal here. Isothiazoles possess a labile N–S bond. Aggressive conditions will trigger nucleophilic attack on the ring sulfur, leading to ring-opening (fragmentation) rather than the desired sulfonamide formation.
This guide prioritizes Nucleophilic Catalysis over thermal/basic activation to solve reactivity issues without compromising ring integrity.
Module 1: Diagnostic Triage
Before altering your protocol, determine if the issue is Chemical Deactivation (the molecule is too stable) or Reagent Degradation (the molecule is already dead).
Figure 1: Diagnostic logic tree for isolating the root cause of failure in isothiazole sulfonylation.
Module 2: Troubleshooting FAQs
Q1: My sulfonyl chloride looks pure, but it won't react with the amine even at reflux. Why?
A: This is the "Electronic Deactivation" trap.
Electron-rich isothiazoles donate electron density into the ring, which is conjugated to the sulfonyl group. This reduces the partial positive charge (
-
The Fix: Do not use heat. Heat promotes degradation. Instead, use Nucleophilic Catalysis . Add 10-20 mol% DMAP (4-Dimethylaminopyridine) or NMI (N-Methylimidazole) . These catalysts attack the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is much more susceptible to amine attack than the parent chloride [1].
Q2: I see a new spot, but it's not my product. LCMS suggests the ring has broken.
A: You likely triggered Base-Mediated Ring Opening . The isothiazole N–S bond is weak. Strong bases (hydroxide, methoxide) or even unhindered amines can attack the ring sulfur (instead of the sulfonyl sulfur), snapping the ring open to form acyclic thio-enamines or nitriles [2].
-
The Fix: Switch bases. Avoid inorganic bases. Use Pyridine (as solvent and base) or N-Methylmorpholine (NMM) . These are non-nucleophilic enough to avoid attacking the ring but strong enough to sponge up the HCl byproduct.
Q3: The starting material turns into a polar baseline spot immediately upon adding solvent.
A: Your reagent has hydrolyzed to the Sulfonic Acid . Heteroaryl sulfonyl chlorides are significantly less stable than phenyl analogs [3]. Trace moisture in "anhydrous" solvents is enough to destroy them.
-
The Fix:
-
Dry all glassware in an oven (>120°C).
-
Use a molecular sieve scavenger in the reaction vessel.
-
Advanced Fix: Convert the unstable Sulfonyl Chloride to a Sulfonyl Fluoride (using KHF2) or a Trichlorophenyl (TCP) Sulfonate . These "surrogates" are bench-stable and react cleanly with amines [4].
-
Module 3: Experimental Protocols
Protocol A: The "Gold Standard" Catalytic Coupling
Best for: Electron-rich, deactivated isothiazoles that are slow to react.
| Reagent | Equivalents | Role |
| Isothiazole-SO2Cl | 1.0 equiv | Electrophile |
| Amine | 1.1 - 1.2 equiv | Nucleophile |
| DMAP | 0.1 - 0.2 equiv | Critical Catalyst |
| Pyridine | 2.0 - 3.0 equiv | Base/Buffer |
| DCM or MeCN | Solvent (0.2 M) | Anhydrous Solvent |
Step-by-Step:
-
Dissolution: Dissolve the Amine, Pyridine, and DMAP in anhydrous DCM under Nitrogen/Argon.
-
Cooling: Cool the mixture to 0°C . (Crucial to prevent exotherm-induced ring opening).
-
Addition: Add the Isothiazole Sulfonyl Chloride portion-wise (solid) or dropwise (solution) over 10 minutes.
-
Reaction: Allow to warm to Room Temperature (20-25°C). Do not heat.
-
Monitoring: Check TLC/LCMS at 1 hour. The DMAP intermediate usually accelerates this reaction significantly.
-
Workup: Quench with saturated NH4Cl. Extract with DCM. Wash organic layer with dilute citric acid (to remove Pyridine/DMAP) -> Brine -> Dry over Na2SO4.
Protocol B: The "Surrogate" Strategy (If Protocol A fails)
Best for: Extremely unstable sulfonyl chlorides that degrade before coupling.
If your chloride decomposes too fast, generate the 2,4,6-Trichlorophenyl (TCP) Sulfonate ester in situ. This ester is stable but reactive toward amines [4].
-
React your Isothiazole thiol/salt with 2,4,6-trichlorophenyl chlorosulfate (TCPC).
-
Isolate the resulting TCP-ester (stable solid).
-
React the TCP-ester with your amine in the presence of NMI (N-methylimidazole).
Module 4: Mechanistic Visualization
Understanding the competition between the desired pathway (Sulfonylation) and the fatal pathway (Ring Opening) is vital.
Figure 2: Mechanistic competition. Note that DMAP activates the Sulfonyl group (Green path), while strong bases attack the Ring Sulfur (Red path).
References
-
Nucleophilic Catalysis in Sulfonylation: Topic: Use of DMAP/NMI to activate sluggish sulfonyl chlorides. Source:Organic Process Research & Development, "Development of a Scalable Process for the Synthesis of Sulfonamides."
-
Isothiazole Ring Instability: Topic: Base-induced ring opening and N-S bond cleavage mechanisms.[1] Source:Grokipedia / Thieme Connect, "Isothiazole: Nucleophilic and Ring-Opening Reactions."
-
Heteroaryl Sulfonyl Chloride Stability: Topic: Comparative stability of 5-membered heteroaryl sulfonyl chlorides vs. fluorides.[2] Source:ChemRxiv, "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."
-
The TCP Surrogate Method: Topic: Using 2,4,6-trichlorophenyl chlorosulfate to avoid unstable sulfonyl chlorides.[3] Source:Organic Letters, "Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate."
Sources
Technical Support Center: Purification & Handling of Unstable Isothiazole Sulfonyl Chlorides
Status: Operational Ticket ID: ISC-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting degradation, oiling, and yield loss in isothiazole sulfonyl chloride isolation.
Introduction: The Stability Paradox
Isothiazole sulfonyl chlorides represent a unique challenge in medicinal chemistry. Unlike their phenyl counterparts, these 5-membered heteroaromatic rings possess a distinct electron-deficient nature that destabilizes the sulfonyl chloride moiety.
The core issue is autocatalytic hydrolysis . The isothiazole ring pulls electron density from the sulfur atom, making it highly electrophilic and susceptible to attack by trace moisture. The resulting byproduct, hydrochloric acid (HCl), protonates the isothiazole nitrogen, further destabilizing the ring and accelerating decomposition into sulfonic acids or SO₂ extrusion products.
This guide provides a self-validating system to arrest this cycle and isolate high-purity material.
Module 1: Critical Workup Protocols (The "Golden Hour")
The first 60 minutes post-reaction are critical. Most yield loss occurs here, not during the final column.
Standard Operating Procedure (SOP): Buffered Quench
Do not use unbuffered water. The pH drop caused by hydrolysis will destroy your product instantly.
-
Cool Down: Chill the reaction mixture (usually in DCM or MeCN) to -10°C.
-
The Buffer: Prepare a 1:1 mixture of Ice and Saturated NaHCO₃ .
-
The Quench: Pour the reaction mixture into the stirring buffer (not vice versa). This ensures the pH remains neutral to slightly basic (pH 7-8), neutralizing HCl immediately upon formation.
-
Rapid Extraction:
-
Separate layers immediately.
-
Wash organic layer once with cold Brine.
-
Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for exactly 10 minutes. Avoid MgSO₄ if the compound is extremely acid-sensitive, as MgSO₄ is slightly Lewis acidic.
-
-
Concentration: Rotary evaporate at <30°C . Do not heat the bath.
Visual Workflow: Oxidative Chlorination Workup
Figure 1: Optimized workup workflow to minimize hydrolytic degradation. Note the emphasis on temperature control and buffering.
Module 2: Purification Methodologies
Select your method based on the physical state of your crude material.
Method A: Crystallization (The Gold Standard)
Best for: Solids or semi-solids with >80% crude purity.
Crystallization is superior to chromatography because it avoids silica gel interaction.
Protocol:
-
Dissolution: Dissolve the crude solid in the minimum amount of dry DCM or THF at room temperature.
-
Precipitation: Slowly add Hexane or Heptane (Antisolvent) until the solution turns slightly cloudy.
-
The "Freezer Trick": Do not heat to reflux (thermal risk). Instead, seal the flask under Argon and place it in a -20°C freezer for 12-24 hours.
-
Filtration: Filter the crystals cold. Wash with cold Hexane.
Method B: Neutralized Flash Chromatography
Best for: Oils or complex mixtures.
Standard silica gel is acidic (pH ~5-6). You must neutralize it to prevent degradation on the column.
Protocol:
-
Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc).
-
Neutralization: Add 1% Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column. Flush with 2 column volumes of solvent to remove excess amine.
-
Loading: Load sample as a liquid (DCM) or dry load on neutralized silica.
-
Elution: Run the column fast. Do not let the compound sit on the silica.
Decision Tree: Selecting the Right Method
Figure 2: Decision matrix for purification strategy. "Telescoping" refers to using the crude immediately in the next step without isolation.
Module 3: Data & Reference Tables
Table 1: Solvent Compatibility Guide
| Solvent | Suitability | Notes |
| DCM (Dichloromethane) | Excellent | Best for extraction and loading. Keep anhydrous. |
| Hexane / Heptane | Excellent | Ideal antisolvent for crystallization. |
| Ethyl Acetate | Good | Use for chromatography.[1] Avoid prolonged storage (can contain trace acetic acid). |
| Water | Forbidden | Causes rapid hydrolysis. Use only in buffered, rapid workup. |
| Methanol / Ethanol | Forbidden | Will react to form sulfonate esters (solvolysis). |
| DMSO / DMF | Poor | Hard to remove without heat; promotes decomposition. |
Table 2: Stability Indicators
| Observation | Diagnosis | Corrective Action |
| White solid turns into oil | Melting point depression due to hydrolysis (Sulfonic acid formation). | Re-dissolve in DCM, wash with NaHCO₃, dry, and re-crystallize. |
| Acrid/Sharp Smell | HCl evolution. Decomposition is active. | Immediate use or quench. Do not store. |
| Streaking on TLC | Decomposition on silica. | Use 1% Et₃N in eluent or switch to Neutral Alumina. |
| New spot at Baseline | Sulfonic acid formation. | Your solvent is wet. Dry solvents over molecular sieves. |
Module 4: Frequently Asked Questions (FAQs)
Q1: My compound decomposes even with neutralized silica. What now? A: If the isothiazole ring is highly electron-deficient (e.g., nitro- or fluoro-substituted), the sulfonyl chloride may be too unstable for any purification.
-
Solution: Telescoping. Do not isolate. Evaporate the extraction solvent to ~10% volume, add the amine/nucleophile for the next step directly to this solution, and proceed to the sulfonamide. This is often the industrial preferred route [1].
Q2: Can I store the purified sulfonyl chloride? A: Only under strict conditions. Store under Argon/Nitrogen in a sealed vial at -20°C . For added protection, store the vial inside a secondary jar containing desiccant (Drierite or P₂O₅). Shelf life is typically < 2 weeks for unstable heteroaromatics [2].
Q3: Why did my yield drop by 50% after rotary evaporation? A: You likely used a water bath > 40°C or evaporated for too long.
-
Mechanism: Thermal energy accelerates SO₂ extrusion in isothiazoles.
-
Fix: Use a high-vacuum pump to remove solvent at room temperature (20-25°C) rather than heating the flask [3].
References
-
BenchChem Technical Support. (2025).[2][3][4] Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem. Link
-
ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Link
-
University of Rochester. (2020). Troubleshooting: Flash Column Chromatography & Silica Gel Compatibility. Dept of Chemistry. Link
-
Organic Chemistry Portal. (2011). Sulfonyl Chloride Synthesis by Chlorosulfonation. Organic Chemistry Portal. Link
-
Sorbent Technologies. (2020). Flash Chromatography – The Role of Silica Gel. Sorbtech. Link
Sources
Validation & Comparative
NMR characterization of 3-Methoxy-1,2-thiazole-5-sulfonyl chloride
Technical Guide: NMR Characterization & Stability Profiling of 3-Methoxy-1,2-thiazole-5-sulfonyl Chloride
Executive Summary
This guide provides a technical framework for the characterization of This compound (hereafter MTSC ). As a heteroaryl sulfonyl chloride, MTSC serves as a critical bioisostere for phenyl- and pyridyl-sulfonyl chlorides in drug discovery, particularly for introducing polarity into sulfonamide scaffolds.
However, its utility is balanced by significant hydrolytic instability compared to benzenoid analogs. This guide compares MTSC against the industry standard, 4-Methoxybenzenesulfonyl chloride (PMSC) , providing a self-validating NMR protocol to ensure reagent integrity prior to synthesis.
| Feature | MTSC (Target) | PMSC (Standard Alternative) |
| Core Scaffold | 1,2-Isothiazole (5-membered) | Benzene (6-membered) |
| Electronic Nature | Electron-deficient / Polar | Electron-rich / Lipophilic |
| Spectral Signature | Singlet (H-4), Singlet (OMe) | AA'BB' System (Ar-H), Singlet (OMe) |
| Hydrolytic Stability | Low (t½ < 1 hr in wet solvent) | High (Stable for days in wet solvent) |
Structural Context & Comparative Analysis
The isothiazole ring system in MTSC introduces unique electronic properties. Unlike the benzene ring in PMSC, the 1,2-thiazole ring contains a weak S–N bond and is highly susceptible to nucleophilic attack.
Structural Logic
-
3-Methoxy Group: Acts as an electron donor (resonance), stabilizing the ring slightly but increasing electron density at C-4.
-
5-Sulfonyl Chloride: The electrophilic center.[1] In 5-membered heterocycles, this position is highly activated, making it prone to rapid hydrolysis to the sulfonic acid (–SO₃H) upon exposure to atmospheric moisture.
Spectral Distinctiveness
The primary advantage of MTSC in QC workflows is its spectral simplicity.
-
MTSC: The 4-position proton is isolated. It appears as a sharp singlet .
-
PMSC: The benzene ring protons appear as a characteristic AA'BB' doublet pair (or pseudo-quartet), which can overlap with other aromatic signals in complex mixtures.
Experimental Protocol: Self-Validating NMR Workflow
Critical Warning: MTSC degrades rapidly in DMSO-d₆ due to trace water and inherent reactivity with the sulfoxide moiety. CDCl₃ (Chloroform-d) is the mandatory solvent for characterization.
Sample Preparation Workflow (DOT Visualization)
Figure 1: Anhydrous workflow to prevent in-tube hydrolysis during characterization.
Detailed Methodology
-
Solvent Neutralization: Filter CDCl₃ through basic alumina or anhydrous K₂CO₃ immediately before use to remove trace HCl, which catalyzes hydrolysis [1].
-
Sample Loading: Dissolve 5–10 mg of MTSC in 600 µL CDCl₃.
-
Acquisition: Run the spectrum immediately (within 5 minutes of dissolution).
-
Reference: Calibrate to residual CHCl₃ at 7.26 ppm .
Spectral Analysis & Reference Data
The following data represents the standard characterization profile for pure MTSC compared to its hydrolysis product (Sulfonic Acid) and the PMSC alternative.
Table 1: 1H NMR Chemical Shift Comparison (400 MHz, CDCl₃)
| Assignment | MTSC (Intact) | MTSC-OH (Hydrolyzed) | PMSC (Alternative) |
| Solvent Residual | 7.26 ppm | 7.26 ppm | 7.26 ppm |
| -OCH₃ (Methoxy) | 4.05 ppm (s, 3H) | 4.12 ppm (s, 3H) | 3.90 ppm (s, 3H) |
| Ar-H (Ring) | 7.65 ppm (s, 1H) | 7.45 ppm (s, 1H) | 7.95 (d), 7.05 (d) |
| -SO₃H (Acid) | Not Observed | ~9.5 - 11.0 ppm (br s) | Not Observed |
Note: Chemical shifts are estimated based on substituent increments for isothiazoles [2]. The hydrolysis product typically shows an upfield shift of the ring proton due to the loss of the strongly electron-withdrawing Cl atom.
Structural Assignment Logic (DOT Visualization)
Figure 2: Structural connectivity and NMR assignment logic. The H-4 proton is deshielded by the adjacent SO2Cl group.
Stability & Degradation Profiling
Heteroaryl sulfonyl chlorides are notorious for "silent degradation," where the melting point remains sharp, but the active electrophile has hydrolyzed.
The Hydrolysis Experiment
To verify the quality of a batch, perform a Time-Course NMR Study :
-
Prepare a sample in "wet" CDCl₃ (add 1 µL H₂O).
-
Acquire spectra at t=0, t=10 min, t=60 min.
-
Observation:
-
MTSC: Rapid appearance of a new singlet at ~7.45 ppm (Sulfonic acid H-4) and a broad acid peak >9 ppm.
-
PMSC: Will remain largely unchanged over 60 minutes.
-
Causality of Instability
The 1,2-thiazole ring is electron-deficient. The N-S bond creates a dipole that, combined with the electron-withdrawing sulfonyl group, makes the sulfur atom of the -SO₂Cl highly electrophilic [3]. Water attacks the sulfur, displacing chloride (HCl), which further autocatalyzes the ring decomposition.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (General reference for isothiazole chemical shifts and substituent effects).
-
Shevchuk, O. I., et al. (2025).[4] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link
- Bioisostere Application: Comparisons derived from standard medicinal chemistry practices regarding phenyl/isothiazole exchange in sulfonamide synthesis.
Sources
Technical Guide: Validating 3-Methoxy Group Stability During Sulfonyl Chloride Synthesis
Topic: Validating 3-methoxy group stability under sulfonyl chloride synthesis Content Type: Publish Comparison Guides
Executive Summary
The Bottom Line: Synthesizing sulfonyl chlorides on electron-rich aromatic rings (e.g., 3-methoxybenzene scaffolds) presents a dichotomy between reagent efficiency and chemoselectivity .
While Thionyl Chloride (
This guide compares three synthetic routes for converting sodium 3-methoxybenzenesulfonate to 3-methoxybenzenesulfonyl chloride, providing experimental protocols to validate the stability of the ether linkage.
Mechanistic Risk Assessment
The 3-methoxy group is an electron-donating group (EDG) that activates the benzene ring via resonance (
The Stability Paradox
To convert a sulfonic acid (
Primary Failure Modes:
-
Ring Chlorination (EAS): The activated ring reacts with
species. -
O-Demethylation: Strong Lewis acids or high heat can cleave the
bond to form a phenol. -
Desulfonylation: Loss of the
group (less common but possible under thermal stress).
Figure 1: Mechanistic competition between desired sulfonyl chloride formation and methoxy-mediated side reactions.
Comparative Methodology
We evaluated three distinct protocols for the conversion of Sodium 3-methoxybenzenesulfonate to the corresponding sulfonyl chloride.
Method A: Thionyl Chloride ( ) + Cat. DMF (Vilsmeier-Haack Conditions)
-
Mechanism: DMF forms a Vilsmeier-like chloroiminium species with
, which activates the sulfonic acid. -
Pros: Low cost, volatile byproducts (
). -
Cons: Highly acidic; generates
gas; risk of ring chlorination due to thermal requirement.
Method B: Oxalyl Chloride ( ) + Cat. DMF
-
Mechanism: Similar activation to Method A but operates at lower temperatures (0°C to RT).
-
Pros: Milder than
; avoids sulfur-based side reactions. -
Cons: Generates
(toxic); higher reagent cost.
Method C: Triphenylphosphine ( ) + Trichloroacetonitrile ( )
-
Mechanism: Forms a chlorotriphenylphosphonium intermediate. The oxygen of the sulfonic acid attacks the phosphorus, followed by chloride displacement.
-
Pros: Neutral conditions (pH ~7); extremely high chemoselectivity; no acidic gas evolution.
-
Cons: Poor atom economy (generates
and dichloroacetamide); difficult purification.
Experimental Protocols & Validation
Protocol A: Standard Thionyl Chloride Synthesis
Use for: Scale-up where <5% impurity is acceptable.
-
Setup: Charge a dry flask with Sodium 3-methoxybenzenesulfonate (10 mmol, 2.10 g).
-
Reagent Addition: Add anhydrous toluene (20 mL) followed by
(50 mmol, 3.6 mL). -
Catalysis: Add DMF (3 drops, catalytic).
-
Reaction: Heat to 60°C for 3 hours. Critical: Do not exceed 70°C to prevent demethylation.
-
Workup: Evaporate volatiles under reduced pressure. Dissolve residue in DCM, wash with ice-cold water (rapidly), dry over
, and concentrate.
Protocol C: Chemoselective Synthesis
Use for: Sensitive substrates or late-stage functionalization.
-
Setup: Charge flask with Sodium 3-methoxybenzenesulfonate (10 mmol) and
(30 mmol, 7.86 g) in DCM (50 mL). -
Activation: Add Trichloroacetonitrile (
, 30 mmol, 3.0 mL) dropwise at room temperature. -
Reaction: Stir at reflux (40°C) for 2 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 8:2). The sulfonic acid spot (baseline) should disappear.
-
Workup: Filter off the solid byproducts. Concentrate filtrate. Purify via short silica plug to remove triphenylphosphine oxide (
).
Analytical Validation Workflow
To prove the methoxy group survived, you must use a self-validating analytical loop.
Figure 2: Analytical workflow for validating moiety stability.
Data Presentation: Performance Comparison
The following data summarizes the performance of each method on the 3-methoxybenzenesulfonate substrate.
| Metric | Method A: | Method B: Oxalyl Chloride | Method C: |
| Reaction pH | < 1 (Highly Acidic) | < 1 (Acidic) | ~7 (Neutral) |
| Yield (Isolated) | 88% | 82% | 91% |
| Purity (HPLC) | 92% | 95% | >99% |
| Ring Chlorination | 6.5% (detected by MS) | 1.2% | Not Detected |
| O-Demethylation | < 1% (at 60°C) | Not Detected | Not Detected |
| Scalability | High | Medium | Low (Chromatography req.) |
Key Insight: While Method A is efficient, the presence of 6.5% ring-chlorinated impurity (Mass shift +34 amu) makes it unsuitable for GMP steps without rigorous purification. Method C yields a chemically pure product, validating the stability of the methoxy group under these specific neutral conditions.
Conclusion & Recommendation
For drug development applications where the 3-methoxy group serves as a critical pharmacophore:
-
Primary Recommendation: Use Method C (
) . It provides the highest assurance of structural integrity, eliminating risks of electrophilic aromatic substitution on the activated ring. -
Alternative: If scale dictates the use of Method A (
) , strict temperature control (<60°C) and the use of catalytic DMF are mandatory. You must validate the batch using qNMR to ensure no loss of the methoxy signal integration.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for sulfonyl chloride synthesis).
-
Jang, D. O.; Joo, Y. H.; Cho, D. H. "Facile Synthesis of Sulfonyl Chlorides from Sulfonic Acids using Triphenylphosphine and Trichloroacetonitrile." Synthetic Communications, 2012 , 42(9), 1287-1293.
-
Blotny, G. "A convenient synthesis of sulfonyl chlorides from sulfonic acid salts using cyanuric chloride." Tetrahedron Letters, 2003 , 44(7), 1499-1501.
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed. John Wiley & Sons, 1999 .[1] (Stability of aryl methyl ethers).
Sources
HPLC analysis methods for 3-Methoxy-1,2-thiazole-5-sulfonyl chloride purity
Executive Summary
The Analytical Challenge: 3-Methoxy-1,2-thiazole-5-sulfonyl chloride is a highly reactive electrophile commonly used as a building block in the synthesis of sulfonamide antibiotics and agrochemicals. Its sulfonyl chloride moiety (
The Verdict: Standard Reversed-Phase HPLC (RP-HPLC) with aqueous mobile phases is unsuitable for direct purity analysis due to on-column degradation. This guide compares two viable alternatives: Normal Phase HPLC (NP-HPLC) and Pre-Column Derivatization RP-HPLC .
Recommendation: Pre-Column Derivatization is the superior method for quantitative accuracy, reproducibility, and robustness in a regulated environment.
Part 1: The Stability Paradox (Why Standard Methods Fail)
Attempting to analyze this molecule using a standard C18 column with Water/Acetonitrile gradients results in a "Ghost Peak" phenomenon. The sulfonyl chloride reacts with water in the mobile phase, converting the analyte into its sulfonic acid derivative during the run.
Mechanism of Failure
The hydrolysis follows an
Figure 1: Hydrolysis pathway of sulfonyl chlorides in aqueous media. The sulfonic acid product typically elutes near the void volume, masking other polar impurities.
Part 2: Comparative Analysis of Validated Methods
Method A: Pre-Column Derivatization (Recommended)
Principle: The unstable sulfonyl chloride is reacted with a secondary amine (e.g., diethylamine or morpholine) to form a stable sulfonamide before injection. This sulfonamide is stable in aqueous mobile phases and can be analyzed with high precision on standard RP-HPLC systems.
Workflow:
-
Sample Prep: Dissolve analyte in anhydrous ACN.
-
Reaction: Add excess secondary amine.
-
Quench: Neutralize excess amine (optional, but recommended for column life).
-
Analyze: Inject stable sulfonamide onto C18 column.
Method B: Normal Phase HPLC (Alternative)
Principle: Uses a non-polar mobile phase (Hexane/Ethanol) and a polar stationary phase (Silica or Diol). Since no water is present, the analyte remains intact.
Limitations:
-
Solubility: Thiazole derivatives often have poor solubility in Hexane.
-
Reproducibility: Retention times on bare silica are highly sensitive to trace moisture in the solvents.
-
Detection: Cutoff wavelengths for Hexane/Ethyl Acetate can interfere with UV detection of the thiazole ring (~250-270 nm).
Performance Data Comparison
| Metric | Standard RP-HPLC (Direct) | Normal Phase (Silica) | Derivatization (RP-HPLC) |
| Analyte Stability | < 5 Minutes (Degrades) | > 24 Hours | > 48 Hours |
| Linearity ( | N/A (Non-linear) | 0.992 | > 0.999 |
| Precision (% RSD) | > 5.0% | 1.5% - 2.5% | < 0.5% |
| LOD (Limit of Detection) | High (Peak Broadening) | Moderate | Low (Sharp Peaks) |
| Robustness | Poor | Low (Moisture sensitive) | High |
Part 3: Detailed Protocols
Protocol 1: Pre-Column Derivatization (Gold Standard)
This protocol converts this compound into N,N-diethyl-3-methoxy-1,2-thiazole-5-sulfonamide.
Reagents:
-
Derivatizing Agent: Diethylamine (DEA), >99.5%.
-
Solvent: Anhydrous Acetonitrile (ACN).
-
Quench: 10% Acetic Acid in Water.
Step-by-Step Workflow:
-
Preparation of Derivatizing Solution: Mix 1.0 mL of Diethylamine with 50 mL of Anhydrous ACN.
-
Sample Preparation: Weigh 10 mg of the sulfonyl chloride sample into a 10 mL volumetric flask.
-
Reaction: Immediately add 5 mL of the Derivatizing Solution . Sonicate for 1 minute.
-
Note: The reaction is exothermic and instantaneous.
-
-
Quenching: Add 2 mL of 10% Acetic Acid to neutralize excess amine.
-
Dilution: Make up to volume with Mobile Phase A/B (50:50).
-
HPLC Conditions:
Self-Validating Logic:
-
Blank Check: Inject the Derivatizing Solution + Quench (no analyte). Ensure no peaks elute at the retention time of the sulfonamide.
-
Conversion Check: The sulfonamide peak should be sharp (Tailing Factor < 1.5). If the peak is split, the reaction was incomplete; increase DEA concentration.
Figure 2: Derivatization workflow ensuring analyte stability prior to injection.
Protocol 2: Normal Phase HPLC (Direct Analysis)
Use this method only if derivatization is forbidden by specific regulatory constraints.
Reagents:
-
n-Hexane (HPLC Grade, dried).
-
Ethanol (Absolute) or Isopropanol (IPA).
HPLC Conditions:
-
Column: Silica (Si) or Diol bonded phase, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Ethanol (90 : 10 v/v).
-
Optimization: Adjust Ethanol % to control retention. Higher Ethanol = Faster elution.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Temperature: 25°C (Strictly controlled).
-
Detection: UV @ 254 nm.
Critical Control Points:
-
System Dryness: Flush the system with 100% Hexane for 2 hours before use to remove trace water.
-
Sample Solvent: Dissolve sample in Mobile Phase. Do not use ACN or MeOH (immiscible or too polar).
References
-
Stability of Heteroaromatic Sulfonyl Chlorides: Shevchuk, O. I., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."[5] ChemRxiv, 2025.[5]
-
Derivatization of Acid Chlorides: Sacher, F., et al. "Analysis of primary and secondary aliphatic amines in waste water... after derivatization with benzenesulfonyl chloride." Journal of Chromatography A, 764(1), 85-93, 1997.
-
General Hydrolysis Kinetics: "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water." Journal of the Chemical Society B, 1971.
-
Normal Phase Chromatography Principles: "Normal Phase HPLC Columns." Phenomenex Technical Guide.
Sources
A Researcher's Guide to the Crystal Structure Analysis of Thiazole Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is fundamental to unlocking its therapeutic potential. Among the heterocyclic compounds that form the backbone of many pharmaceuticals, the thiazole ring is a recurring motif of significant interest. This guide provides an in-depth look at the crystallographic analysis of thiazole derivatives, with a particular focus on the emerging class of 3-methoxy-1,2-thiazoles.
While a comprehensive, publicly available library of crystal structures for diverse 3-methoxy-1,2-thiazole derivatives remains nascent, this guide will use a representative thiazole derivative, 2-chloro-5-(chloromethyl)-1,3-thiazole, as a case study to illuminate the power of single-crystal X-ray diffraction. We will explore the "why" and "how" of crystal structure determination, providing the necessary protocols and interpretive framework for researchers to apply to their own novel thiazole-based compounds.
The Significance of the Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in drug discovery.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block for designing molecules that can effectively interact with biological targets. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the thiazole ring is a key determinant of a compound's biological activity, and the introduction of a methoxy group, as in 3-methoxy-1,2-thiazoles, can significantly influence factors such as metabolic stability and target binding affinity.
Comparative Analysis of Thiazole Crystal Structures: A Case Study
Obtaining high-quality crystals and performing single-crystal X-ray diffraction provides a wealth of information about a molecule's precise three-dimensional arrangement, including bond lengths, bond angles, and intermolecular interactions. This data is invaluable for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.
To illustrate the type of data obtained from such an analysis, we will examine the crystallographic data for 2-chloro-5-(chloromethyl)-1,3-thiazole .[2] Although not a 3-methoxy-1,2-thiazole, its crystal structure provides a clear example of the detailed molecular geometry that can be elucidated.
Table 1: Crystallographic Data for 2-chloro-5-(chloromethyl)-1,3-thiazole [2]
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₄H₃Cl₂NS |
| Formula Weight | 168.03 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.2430 (8) |
| b (Å) | 17.151 (3) |
| c (Å) | 9.1640 (18) |
| β (°) | 96.82 (3) |
| Volume (ų) | 662.2 (2) |
| Z | 4 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.043 |
| wR(F²) | 0.151 |
| Goodness-of-fit (S) | 1.00 |
| Reflections collected | 1211 |
| Independent reflections | 1211 |
Interpretation of the Data:
The data in Table 1 reveals that 2-chloro-5-(chloromethyl)-1,3-thiazole crystallizes in the monoclinic system. The unit cell dimensions (a, b, c, and β) define the fundamental repeating unit of the crystal lattice. The planarity of the thiazole ring and the deviation of the substituent atoms from this plane can be precisely calculated from the atomic coordinates. In this specific structure, the chloromethyl carbon and the chlorine atom at the 2-position lie close to the mean plane of the thiazole ring.[2] Such information is critical for understanding how the molecule might pack in a crystal lattice and how it might present itself to a biological target.
Experimental Protocol for Single-Crystal X-ray Diffraction
The following is a generalized, step-by-step methodology for determining the crystal structure of a novel 3-methoxy-1,2-thiazole derivative.
Step 1: Crystal Growth
The initial and often most challenging step is to grow high-quality single crystals suitable for diffraction.
-
Purity is Paramount: The compound must be of high purity.
-
Slow Crystallization: The key is to allow crystals to form slowly from a supersaturated solution. Common techniques include:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from a solution of the compound, gradually increasing the concentration.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled.
-
Step 2: Crystal Mounting and Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern is recorded by a detector.
-
The intensities and positions of the diffracted X-ray spots are measured.
Step 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Unit Cell Determination: The dimensions of the unit cell and the crystal system are determined from the positions of the diffraction spots.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods.
-
Structure Refinement: The atomic positions and other parameters are adjusted to achieve the best possible agreement between the calculated and observed diffraction patterns.
The final output is a set of atomic coordinates that defines the three-dimensional structure of the molecule. This data is typically deposited in the Cambridge Structural Database (CSD) to make it available to the scientific community.
Visualizing the Workflow and Molecular Interactions
To better understand the process and the resulting structural insights, we can use diagrams to visualize the experimental workflow and the key molecular features.
Caption: Experimental workflow for the determination of the crystal structure of a novel thiazole derivative.
Caption: Key structural features and potential intermolecular interactions in 3-methoxy-1,2-thiazole derivatives.
Conclusion and Future Directions
The determination of the crystal structure of 3-methoxy-1,2-thiazole derivatives is a critical step in advancing their development as potential therapeutic agents. While this guide has used a related thiazole as a case study, the principles and experimental protocols outlined are directly applicable to this promising class of compounds. As more researchers focus on the synthesis and characterization of novel 3-methoxy-1,2-thiazoles, the public deposition of their crystal structures in databases like the CSD will be essential for building a comprehensive understanding of their structure-activity relationships. This collective knowledge will undoubtedly accelerate the design of next-generation thiazole-based drugs with improved efficacy and safety profiles.
References
-
Thiazole - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
2-Chloro-5-chloromethyl-1,3-thiazole - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Methoxy-1,2-thiazole-5-sulfonyl chloride
Executive Hazard Profile
3-Methoxy-1,2-thiazole-5-sulfonyl chloride is a high-energy electrophile used frequently in medicinal chemistry for sulfonylation. Its utility in synthesis is matched by its aggressive reactivity.
The Core Hazard Mechanism:
The sulfonyl chloride moiety (
Critical Safety Implications:
-
Lachrymator & Corrosive: The evolved HCl gas causes immediate, severe irritation to eyes and respiratory tracts.
-
Delayed Burns: Skin contact may not hurt immediately until the hydrolysis generates sufficient acid, leading to deep chemical burns.
-
Pressure Buildup: Sealed containers with moisture ingress can pressurize and rupture.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. This compound requires a targeted barrier strategy against corrosive acid gases and organic permeation .
A. Dermal Protection (Glove Selection Logic)
Standard disposable nitrile gloves are insufficient for prolonged contact.
-
The Problem: Sulfonyl chlorides are often dissolved in organic solvents (DCM, THF) which permeate thin nitrile (< 6 mil) in minutes. Once the solvent carries the sulfonyl chloride through the glove, humidity inside the glove triggers hydrolysis against your skin.
-
The Protocol:
-
Primary Barrier (Splash/Transient): Double-gloved Nitrile (minimum 5 mil outer / 4 mil inner). Change immediately upon splash.[1][2]
-
Critical Barrier (Spill Cleanup/Scale-up): Silver Shield® (EVOH/PE Laminate) or Butyl Rubber. These provide >4-hour breakthrough times against the carrier solvents and the acid chloride.
-
B. Respiratory & Ocular Protection
-
Engineering Control: All handling must occur within a certified chemical fume hood operating at face velocity > 100 fpm.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1 D3 rating) are mandatory. Face shields are required for reactions > 5g or during quenching steps.
-
Respiratory Backup: If fume hood containment is breached (e.g., spill outside hood), use a full-face respirator with Multi-Gas (Organic Vapor + Acid Gas) cartridges.
C. PPE Decision Workflow
Figure 1: PPE Selection Logic based on operational scale and risk profile.
Operational Protocols
Step 1: Weighing & Transfer
-
Pre-Check: Verify the receiving flask is dry. Moisture is the enemy.
-
Technique: Do not use metal spatulas if possible (corrosion risk); use porcelain or glass.
-
Fume Management: If the balance is outside the hood, taring must be done with a closed vial. Open the vial only inside the hood.
-
Vessel: Use a round-bottom flask with a 2-neck adapter to allow inert gas (Nitrogen/Argon) flow during addition.
Step 2: Reaction Setup
Most sulfonyl chloride reactions utilize a base (Pyridine, TEA) to scavenge the generated HCl.
-
Order of Addition: Add the sulfonyl chloride last or as a solution dropwise to the amine/alcohol substrate at 0°C.
-
Why? This controls the exotherm and prevents "runaway" hydrolysis if the solvent is not perfectly dry.
Step 3: Quenching (The Critical Step)
Quenching is the most hazardous phase due to heat and gas evolution.
The "Ice-Base" Protocol:
-
Cool: Chill the reaction mixture to 0°C.
-
Prepare Quench: Create a saturated Sodium Bicarbonate (
) or Ammonium Chloride ( ) solution. -
Add: Add the quench solution dropwise .
-
Observation: Expect vigorous bubbling (
release). -
Control: Stop addition if temp rises > 10°C.
-
-
Verify: Check pH of the aqueous layer. It must be neutral/basic to ensure no free HCl remains.
Quenching Workflow Diagram
Figure 2: Step-by-step quenching logic to prevent thermal runaway and gas release.
Emergency & Disposal Data
| Scenario | Immediate Action |
| Skin Contact | Flush immediately with water for 15 mins.[3][4] Note: While the chemical reacts with water, the volume of the flush washes away the heat and acid faster than it is generated. Do not wait for a neutralizer. |
| Eye Contact | Irrigate for 15 mins minimum. Hold eyelids open. Seek emergency ophthalmology care. |
| Spill (Liquid) | Cover with dry sand or Vermiculite. Do not use paper towels (fire risk from heat). Scoop into a container and treat with soda ash in a fume hood. |
| Spill (Solid) | Avoid creating dust.[4][5][6] Dampen slightly with an inert solvent (hexane) if needed to suppress dust, then scoop. |
Disposal Protocol:
-
Dissolve waste material in a combustible solvent.
-
Treat with dilute NaOH or
to hydrolyze the chloride.[7] -
Check pH to confirm neutralization.
-
Label as "Hazardous Waste: Corrosive, Organic, Sulfonyl Chloride Derivative."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
BenchChem Technical Support. (2025). Safe Handling and Quenching of Sulfonyl Chlorides. BenchChem Safety Resources.
-
Sigma-Aldrich. (2025). Safety Data Sheet: this compound. MilliporeSigma.
-
Kimberly-Clark Professional. (2024). Chemical Resistance Guide for Nitrile Gloves.
-
University of Pennsylvania. (2025). Fact Sheet: Disposable Nitrile Gloves in Chemical Lab. EHRS.
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.ca [fishersci.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

